Bevasiranib
Description
Structure
2D Structure
Properties
CAS No. |
959961-96-7 |
|---|---|
Molecular Formula |
C200H254N78O140P20 |
Molecular Weight |
6610 g/mol |
IUPAC Name |
[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-2-[[[(2R,3S,4R,5R)-2-[[[(2R,3S,4R,5R)-2-[[[(2R,3S,4R,5R)-2-[[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-2-[[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-2-[[[(2R,3S,4R,5R)-2-[[[(2R,3S,4R,5R)-2-[[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-2-[[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-2-[[[(2R,3S,4R,5R)-2-[[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-2-[[[(2R,3S,4R,5R)-2-[[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-2-[[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-2-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]oxy-hydroxyphosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl]oxy-hydroxyphosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl]oxy-hydroxyphosphoryl]oxymethyl]-5-(2,4-dioxopyrimidin-1-yl)-4-hydroxyoxolan-3-yl]oxy-hydroxyphosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl]oxy-hydroxyphosphoryl]oxymethyl]-5-(6-aminopurin-9-yl)-4-hydroxyoxolan-3-yl]oxy-hydroxyphosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl]oxy-hydroxyphosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl]oxy-hydroxyphosphoryl]oxymethyl]-5-(6-aminopurin-9-yl)-4-hydroxyoxolan-3-yl]oxy-hydroxyphosphoryl]oxymethyl]-5-(6-aminopurin-9-yl)-4-hydroxyoxolan-3-yl]oxy-hydroxyphosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl]oxy-hydroxyphosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl]oxy-hydroxyphosphoryl]oxymethyl]-5-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxyoxolan-3-yl]oxy-hydroxyphosphoryl]oxymethyl]-5-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxyoxolan-3-yl]oxy-hydroxyphosphoryl]oxymethyl]-5-(6-aminopurin-9-yl)-4-hydroxyoxolan-3-yl]oxy-hydroxyphosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] [(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-[[(2R,3S,4R,5R)-3-[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxy-3-[hydroxy-[[(2R,3S,5R)-3-[hydroxy-[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl]oxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-5-(6-aminopurin-9-yl)-4-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-4-hydroxyoxolan-2-yl]methyl hydrogen phosphate |
InChI |
InChI=1S/C200H254N78O140P20/c1-63-25-268(199(316)256-162(63)301)98-23-65(280)68(378-98)28-358-419(318,319)399-66-24-99(269-26-64(2)163(302)257-200(269)317)379-69(66)29-359-420(320,321)401-129-71(382-167(110(129)283)258-13-3-88(201)240-189(258)306)31-366-431(342,343)411-139-80(391-178(120(139)293)271-55-232-101-148(211)220-49-226-154(101)271)40-371-430(340,341)409-137-78(389-175(118(137)291)266-21-11-96(209)248-197(266)314)38-369-434(348,349)416-144-85(396-183(125(144)298)276-60-237-106-159(276)250-186(216)253-164(106)303)45-375-436(352,353)414-142-83(394-181(123(142)296)274-58-235-104-151(214)223-52-229-157(104)274)43-373-429(338,339)407-135-74(385-173(116(135)289)264-19-9-94(207)246-195(264)312)34-363-424(328,329)404-133-77(388-171(114(133)287)262-17-7-92(205)244-193(262)310)37-368-433(346,347)417-145-87(398-184(126(145)299)277-61-238-107-160(277)251-187(217)254-165(107)304)47-377-438(356,357)418-146-86(397-185(127(146)300)278-62-239-108-161(278)252-188(218)255-166(108)305)46-376-437(354,355)415-143-84(395-182(124(143)297)275-59-236-105-152(215)224-53-230-158(105)275)44-374-435(350,351)413-141-82(393-180(122(141)295)273-57-234-103-150(213)222-51-228-156(103)273)42-372-428(336,337)406-134-73(384-172(115(134)288)263-18-8-93(206)245-194(263)311)33-362-423(326,327)403-132-76(387-170(113(132)286)261-16-6-91(204)243-192(261)309)36-367-432(344,345)412-140-81(392-179(121(140)294)272-56-233-102-149(212)221-50-227-155(102)272)41-370-427(334,335)408-136-75(386-174(117(136)290)265-20-10-95(208)247-196(265)313)35-364-426(332,333)410-138-79(390-176(119(138)292)267-22-12-97(281)249-198(267)315)39-365-425(330,331)405-131-72(383-169(112(131)285)260-15-5-90(203)242-191(260)308)32-361-422(324,325)402-130-70(381-168(111(130)284)259-14-4-89(202)241-190(259)307)30-360-421(322,323)400-128-67(27-279)380-177(109(128)282)270-54-231-100-147(210)219-48-225-153(100)270/h3-22,25-26,48-62,65-87,98-99,109-146,167-185,279-280,282-300H,23-24,27-47H2,1-2H3,(H,318,319)(H,320,321)(H,322,323)(H,324,325)(H,326,327)(H,328,329)(H,330,331)(H,332,333)(H,334,335)(H,336,337)(H,338,339)(H,340,341)(H,342,343)(H,344,345)(H,346,347)(H,348,349)(H,350,351)(H,352,353)(H,354,355)(H,356,357)(H2,201,240,306)(H2,202,241,307)(H2,203,242,308)(H2,204,243,309)(H2,205,244,310)(H2,206,245,311)(H2,207,246,312)(H2,208,247,313)(H2,209,248,314)(H2,210,219,225)(H2,211,220,226)(H2,212,221,227)(H2,213,222,228)(H2,214,223,229)(H2,215,224,230)(H,249,281,315)(H,256,301,316)(H,257,302,317)(H3,216,250,253,303)(H3,217,251,254,304)(H3,218,252,255,305)/t65-,66-,67+,68+,69+,70+,71+,72+,73+,74+,75+,76+,77+,78+,79+,80+,81+,82+,83+,84+,85+,86+,87+,98+,99+,109+,110+,111+,112+,113+,114+,115+,116+,117+,118+,119+,120+,121+,122+,123+,124+,125+,126+,127+,128+,129+,130+,131+,132+,133+,134+,135+,136+,137+,138+,139+,140+,141+,142+,143+,144+,145+,146+,167+,168+,169+,170+,171+,172+,173+,174+,175+,176+,177+,178+,179+,180+,181+,182+,183+,184+,185+/m0/s1 |
InChI Key |
PRYZSLKPMFOUNL-MHIBGBBJSA-N |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)(O)O[C@H]3C[C@@H](O[C@@H]3COP(=O)(O)O[C@@H]4[C@H](O[C@H]([C@@H]4O)N5C=CC(=NC5=O)N)COP(=O)(O)O[C@@H]6[C@H](O[C@H]([C@@H]6O)N7C=NC8=C(N=CN=C87)N)COP(=O)(O)O[C@@H]9[C@H](O[C@H]([C@@H]9O)N1C=CC(=NC1=O)N)COP(=O)(O)O[C@@H]1[C@H](O[C@H]([C@@H]1O)N1C=NC2=C1N=C(NC2=O)N)COP(=O)(O)O[C@@H]1[C@H](O[C@H]([C@@H]1O)N1C=NC2=C(N=CN=C21)N)COP(=O)(O)O[C@@H]1[C@H](O[C@H]([C@@H]1O)N1C=CC(=NC1=O)N)COP(=O)(O)O[C@@H]1[C@H](O[C@H]([C@@H]1O)N1C=CC(=NC1=O)N)COP(=O)(O)O[C@@H]1[C@H](O[C@H]([C@@H]1O)N1C=NC2=C1N=C(NC2=O)N)COP(=O)(O)O[C@@H]1[C@H](O[C@H]([C@@H]1O)N1C=NC2=C1N=C(NC2=O)N)COP(=O)(O)O[C@@H]1[C@H](O[C@H]([C@@H]1O)N1C=NC2=C(N=CN=C21)N)COP(=O)(O)O[C@@H]1[C@H](O[C@H]([C@@H]1O)N1C=NC2=C(N=CN=C21)N)COP(=O)(O)O[C@@H]1[C@H](O[C@H]([C@@H]1O)N1C=CC(=NC1=O)N)COP(=O)(O)O[C@@H]1[C@H](O[C@H]([C@@H]1O)N1C=CC(=NC1=O)N)COP(=O)(O)O[C@@H]1[C@H](O[C@H]([C@@H]1O)N1C=NC2=C(N=CN=C21)N)COP(=O)(O)O[C@@H]1[C@H](O[C@H]([C@@H]1O)N1C=CC(=NC1=O)N)COP(=O)(O)O[C@@H]1[C@H](O[C@H]([C@@H]1O)N1C=CC(=O)NC1=O)COP(=O)(O)O[C@@H]1[C@H](O[C@H]([C@@H]1O)N1C=CC(=NC1=O)N)COP(=O)(O)O[C@@H]1[C@H](O[C@H]([C@@H]1O)N1C=CC(=NC1=O)N)COP(=O)(O)O[C@@H]1[C@H](O[C@H]([C@@H]1O)N1C=NC2=C(N=CN=C21)N)CO)N1C=C(C(=O)NC1=O)C)O |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OC3CC(OC3COP(=O)(O)OC4C(OC(C4O)N5C=CC(=NC5=O)N)COP(=O)(O)OC6C(OC(C6O)N7C=NC8=C(N=CN=C87)N)COP(=O)(O)OC9C(OC(C9O)N1C=CC(=NC1=O)N)COP(=O)(O)OC1C(OC(C1O)N1C=NC2=C1N=C(NC2=O)N)COP(=O)(O)OC1C(OC(C1O)N1C=NC2=C(N=CN=C21)N)COP(=O)(O)OC1C(OC(C1O)N1C=CC(=NC1=O)N)COP(=O)(O)OC1C(OC(C1O)N1C=CC(=NC1=O)N)COP(=O)(O)OC1C(OC(C1O)N1C=NC2=C1N=C(NC2=O)N)COP(=O)(O)OC1C(OC(C1O)N1C=NC2=C1N=C(NC2=O)N)COP(=O)(O)OC1C(OC(C1O)N1C=NC2=C(N=CN=C21)N)COP(=O)(O)OC1C(OC(C1O)N1C=NC2=C(N=CN=C21)N)COP(=O)(O)OC1C(OC(C1O)N1C=CC(=NC1=O)N)COP(=O)(O)OC1C(OC(C1O)N1C=CC(=NC1=O)N)COP(=O)(O)OC1C(OC(C1O)N1C=NC2=C(N=CN=C21)N)COP(=O)(O)OC1C(OC(C1O)N1C=CC(=NC1=O)N)COP(=O)(O)OC1C(OC(C1O)N1C=CC(=O)NC1=O)COP(=O)(O)OC1C(OC(C1O)N1C=CC(=NC1=O)N)COP(=O)(O)OC1C(OC(C1O)N1C=CC(=NC1=O)N)COP(=O)(O)OC1C(OC(C1O)N1C=NC2=C(N=CN=C21)N)CO)N1C=C(C(=O)NC1=O)C)O |
Origin of Product |
United States |
Foundational & Exploratory
Bevasiranib: A Technical Guide to VEGF-A Gene Silencing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bevasiranib, an investigational short interfering RNA (siRNA) therapeutic, represents a targeted genetic approach to inhibiting angiogenesis, the formation of new blood vessels, which is a key pathological process in neovascular (wet) age-related macular degeneration (wet AMD). By leveraging the RNA interference (RNAi) pathway, this compound was designed to specifically silence the expression of Vascular Endothelial Growth Factor A (VEGF-A), a potent pro-angiogenic factor. This document provides a comprehensive technical overview of this compound, including its mechanism of action, specific target, preclinical and clinical data, and detailed experimental protocols. Although the clinical development of this compound was discontinued, the data and methodologies associated with its investigation offer valuable insights into the application of siRNA technology for ocular diseases.
Core Mechanism: RNA Interference-Mediated Silencing of VEGF-A
This compound is a synthetically manufactured double-stranded siRNA molecule designed to specifically target the messenger RNA (mRNA) transcript of the human VEGF-A gene. Upon intravitreal administration, this compound enters the target retinal cells, where it is recognized by the RNA-Induced Silencing Complex (RISC). The RISC complex unwinds the siRNA duplex and uses the antisense strand as a guide to identify and bind to the complementary sequence on the VEGF-A mRNA. This binding leads to the enzymatic cleavage and subsequent degradation of the target mRNA, thereby preventing its translation into VEGF-A protein. This upstream intervention reduces the overall levels of VEGF-A, mitigating its downstream effects on endothelial cell proliferation, migration, and vascular permeability that drive choroidal neovascularization (CNV).[1][2][3]
This compound Target Sequence
The specific target sequence within the human VEGF-A mRNA for this compound is:
5'-UCUACUCUACCUCCACCAUCA-3'
Preclinical Efficacy
In Vitro Studies
Initial preclinical evaluations in human cell lines demonstrated the potent and specific silencing activity of this compound. In human retinal pigment epithelial (RPE) cells, transfection with this compound resulted in a significant, dose-dependent reduction in VEGF-A mRNA and protein levels.
In Vivo Animal Models
Studies in animal models of CNV provided further evidence of this compound's therapeutic potential. In a laser-induced CNV model in cynomolgus monkeys, intravitreal administration of this compound resulted in a statistically significant reduction in the area of choroidal neovascularization.
| Preclinical Study: Laser-Induced CNV in Cynomolgus Monkeys | |
| Parameter | Result |
| Reduction in CNV Area | >50% reduction with this compound treatment compared to control. |
| Vascular Leakage | Dose-dependent reduction in vascular leakage observed. |
| Doses Tested | 70 µg, 150 µg, and 350 µg |
In another in vivo model, co-injection of a human VEGF-A-targeting siRNA with a vector expressing human VEGF-A resulted in a significant reduction in hVEGF levels (p < 0.0013), further validating the gene-silencing effect.[1]
Clinical Trials
This compound progressed through early-phase clinical trials for the treatment of wet AMD.
Phase I Clinical Trial
A Phase I, open-label, dose-escalation study was conducted to evaluate the safety and preliminary efficacy of a single intravitreal injection of this compound in patients with wet AMD.
| Phase I Clinical Trial Design | |
| Number of Patients | 15 |
| Dose Cohorts | 0.1 mg, 0.33 mg, 1.0 mg, 1.5 mg, and 3.0 mg |
| Primary Outcome | Safety and tolerability |
| Secondary Outcome | Preliminary efficacy signals |
The trial demonstrated that this compound was generally well-tolerated, with no dose-limiting toxicities observed.
Phase II Clinical Trial (C.A.R.E. Study)
The Phase II "Cand5 Anti-VEGF RNAi Evaluation" (C.A.R.E.) study was a randomized, double-masked, multicenter trial designed to further assess the safety and efficacy of this compound in patients with wet AMD.
| Phase II Clinical Trial (C.A.R.E. Study) Design | |
| Number of Patients | 129 |
| Dose Levels | Three undisclosed dose levels |
| Primary Endpoints | Safety and efficacy |
| Key Efficacy Measures | Change in near vision, lesion size (CNV), and time to rescue therapy |
The C.A.R.E. study showed a dose-related effect on several key efficacy endpoints, suggesting biological activity. However, specific quantitative data from this trial were not extensively published.
Phase III Clinical Trial (COBALT Study) and Discontinuation
A Phase III clinical trial, the COBALT (Combination of this compound and Lucentis Therapies) study, was initiated to evaluate this compound as a maintenance therapy following initial treatment with ranibizumab (Lucentis®). The trial was ultimately terminated as it was deemed unlikely to meet its primary endpoint.
An Alternative Mechanism: Toll-Like Receptor 3 (TLR3) Activation
Experimental Protocols
In Vitro siRNA Transfection and Efficacy Assessment
Objective: To determine the efficacy of this compound in reducing VEGF-A expression in a human retinal pigment epithelial (ARPE-19) cell line.
Materials:
-
ARPE-19 cells
-
This compound siRNA
-
Non-targeting control siRNA
-
Lipofectamine RNAiMAX transfection reagent
-
Opti-MEM I Reduced Serum Medium
-
Complete cell culture medium (DMEM/F12 with 10% FBS)
-
Reagents for RNA extraction (e.g., TRIzol)
-
Reagents for cDNA synthesis
-
Primers and probes for VEGF-A and a housekeeping gene (e.g., GAPDH) for qPCR
-
ELISA kit for human VEGF-A
Protocol:
-
Cell Seeding: Seed ARPE-19 cells in 6-well plates at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection Complex Preparation:
-
For each well, dilute this compound or control siRNA in Opti-MEM.
-
In a separate tube, dilute Lipofectamine RNAiMAX in Opti-MEM.
-
Combine the diluted siRNA and Lipofectamine RNAiMAX solutions, mix gently, and incubate for 10-15 minutes at room temperature to allow for complex formation.
-
-
Transfection: Add the transfection complexes to the cells in fresh, serum-free medium.
-
Incubation: Incubate the cells with the transfection complexes for 4-6 hours at 37°C. After the incubation period, replace the medium with complete cell culture medium.
-
Harvesting: At 24, 48, and 72 hours post-transfection, harvest the cells for RNA extraction and the cell culture supernatant for protein analysis.
-
Quantification of VEGF-A mRNA:
-
Extract total RNA from the harvested cells.
-
Synthesize cDNA from the extracted RNA.
-
Perform quantitative real-time PCR (qPCR) using primers and probes specific for human VEGF-A and the housekeeping gene.
-
Calculate the relative expression of VEGF-A mRNA normalized to the housekeeping gene.
-
-
Quantification of VEGF-A Protein:
-
Centrifuge the collected cell culture supernatant to remove any cellular debris.
-
Perform an enzyme-linked immunosorbent assay (ELISA) according to the manufacturer's instructions to quantify the concentration of secreted VEGF-A protein.
-
In Vivo Laser-Induced Choroidal Neovascularization (CNV) Model in Primates
Objective: To evaluate the efficacy of intravitreal this compound in reducing the severity of laser-induced CNV in a non-human primate model.
Animal Model: Cynomolgus monkeys.
Protocol:
-
Anesthesia and Pupil Dilation: Anesthetize the animals and dilate their pupils with a topical mydriatic agent.
-
Laser Photocoagulation:
-
Using a fundus camera and a laser photocoagulator, deliver multiple laser spots (e.g., 532 nm diode laser) to the macular region of each eye to induce breaks in Bruch's membrane.
-
-
Intravitreal Injection: Immediately following laser treatment, administer a single intravitreal injection of this compound or a vehicle control into each eye.
-
Post-Procedure Monitoring: Monitor the animals for any signs of adverse events.
-
Fluorescein Angiography: At specified time points (e.g., weekly for 4 weeks), perform fluorescein angiography to visualize and quantify the extent of CNV and associated vascular leakage.
-
Image Analysis: Analyze the fluorescein angiograms to measure the total area of CNV for each eye.
-
Histological Analysis (Optional): At the end of the study, euthanize the animals and enucleate the eyes for histological processing to further assess the extent of CNV.
Visualizations
Caption: VEGF-A signaling pathway and the point of intervention by this compound.
Caption: Experimental workflow for preclinical evaluation of this compound.
Caption: Dual mechanism of action of this compound.
References
Bevasiranib's potential interaction with Toll-like receptor 3 (TLR3)
An In-depth Technical Guide to the Interaction of Bevasiranib with Toll-like Receptor 3 (TLR3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, a 21-nucleotide small interfering RNA (siRNA) developed to treat neovascular age-related macular degeneration (wet AMD), was initially designed to function via RNA interference (RNAi) to silence the expression of vascular endothelial growth factor A (VEGF-A).[1][2] However, a substantial body of evidence now indicates that a significant component of its anti-angiogenic activity is mediated through an off-target, sequence-independent activation of Toll-like receptor 3 (TLR3).[3][4] This guide provides a detailed examination of this alternative mechanism, presenting key experimental data, detailed protocols, and an analysis of the underlying signaling pathways. Understanding this dual mechanism is critical for the development and evaluation of future siRNA-based therapeutics.
The Dual Mechanism of Action of this compound
This compound's biological activity can be attributed to two distinct molecular pathways: its intended on-target RNAi mechanism and an off-target innate immune response mediated by TLR3.
On-Target Mechanism: RNA Interference (RNAi)
The canonical pathway for this compound involves the cellular RNAi machinery. As a short double-stranded RNA (dsRNA), this compound is designed to be incorporated into the RNA-Induced Silencing Complex (RISC).[3] The antisense strand then guides the activated RISC to the complementary sequence on the VEGF-A messenger RNA (mRNA), leading to its cleavage and subsequent degradation. This process is intended to prevent the translation of VEGF-A protein, thereby reducing the stimulus for choroidal neovascularization (CNV) in wet AMD.[5][6]
Off-Target Mechanism: TLR3 Activation
Contrary to the specific nature of RNAi, the anti-angiogenic effects of this compound have been shown to be largely sequence- and target-independent.[4][7] This activity is dependent on TLR3, an innate immune receptor that recognizes dsRNA, a common molecular pattern associated with viral infections.[8] Studies have demonstrated that siRNAs of 21 nucleotides or longer, including this compound, can directly bind to and activate TLR3 on the surface of endothelial and retinal pigment epithelium (RPE) cells.[3][4][9] This interaction triggers an anti-angiogenic response that is distinct from its gene-silencing function.
Evidence for this compound-TLR3 Interaction
The hypothesis that this compound's efficacy is linked to TLR3 activation is supported by compelling in vivo and in vitro experimental data.
In Vivo Evidence from Murine Models
The most definitive evidence comes from studies using mouse models of laser-induced CNV. These experiments consistently show that the anti-angiogenic effect of anti-VEGF siRNA is abrogated in mice lacking a functional TLR3 gene (Tlr3-/-).
Table 1: Effect of siRNAs on Choroidal Neovascularization (CNV) in Mice
| siRNA Type | Target | RNAi Competent? | CNV Suppression in Wild-Type (Tlr3+/+) Mice | CNV Suppression in TLR3 Knockout (Tlr3-/-) Mice | Reference |
|---|---|---|---|---|---|
| This compound-like | Human VEGFA | Yes | Yes | No | [3][4] |
| Non-targeted (Luciferase) | Luciferase | Yes | Yes | No | [4] |
| RNAi-incompetent | VEGFR1 | No (chemically modified) | Yes | No | [4] |
| Short (7-nt) | Luciferase | No | No | No |[10] |
These results demonstrate that CNV suppression is a class effect of siRNAs (≥21 nt) and is dependent on TLR3, not on the specific gene-silencing capacity of the siRNA molecule.[4][7]
In Vitro Evidence of Direct TLR3 Activation
Cell-based assays have elucidated the direct interaction between siRNA and cell-surface TLR3.
-
TLR3 Phosphorylation : Treatment of primary human RPE cells and lymphatic endothelial cells with naked 21-nucleotide siRNA leads to rapid phosphorylation of TLR3 within minutes, indicating the activation of a cell-surface receptor.[9][11]
-
siRNA Binding : Fluorescein-conjugated siRNAs have been shown to bind to the surface of choroidal endothelial cells from wild-type mice, with significantly reduced binding observed in cells from Tlr3-/- mice.[4]
-
UNC93B1 Dependence : In HEK293 cells, which typically express TLR3 in endosomal compartments, the response to extracellular siRNA requires co-expression of UNC93B1, a protein that chaperones TLR3 to the plasma membrane.[12]
The TLR3 Signaling Pathway
Activation of TLR3 by extracellular siRNA initiates a signaling cascade that culminates in an anti-angiogenic and pro-inflammatory response. This pathway is mediated by the TIR-domain-containing adapter-inducing interferon-β (TRIF) adaptor protein.[4][13]
-
Ligand Binding : this compound (or other ≥21 nt siRNA) binds to the ectodomain of TLR3, likely inducing receptor dimerization.[4][12]
-
Adaptor Recruitment : Activated TLR3 recruits the adaptor protein TRIF to its intracellular Toll/interleukin-1 receptor (TIR) domain.[13]
-
Downstream Activation : TRIF acts as a scaffold to initiate two distinct downstream branches:
-
NF-κB Activation : TRIF interacts with TRAF6 and RIP1, leading to the activation of the IKK complex. This results in the phosphorylation of IκB, its degradation, and the subsequent translocation of the transcription factor NF-κB to the nucleus to induce pro-inflammatory cytokine expression (e.g., IL-12).[13][14]
-
IRF3 Activation : TRIF also recruits TRAF3, which activates the kinases TBK1 and IKKε. These kinases phosphorylate the transcription factor IRF3, causing it to dimerize and translocate to the nucleus to drive the expression of type I interferons and interferon-stimulated genes (e.g., IFN-γ).[13][15]
-
-
Anti-Angiogenic Effect : The production of IL-12 and IFN-γ is critical for the ultimate anti-angiogenic effect observed in vivo.[4]
Key Experimental Protocols
Reproducing the foundational experiments is key to studying siRNA-TLR3 interactions. Below are detailed methodologies for core assays.
Protocol: Laser-Induced Choroidal Neovascularization (CNV) in Mice
This protocol describes the standard method for inducing and quantifying CNV to test the efficacy of anti-angiogenic compounds in vivo.[4]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. This compound for the Treatment of Wet, Age-Related Macular Degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sequence- and target-independent angiogenesis suppression by siRNA via TLR3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound for the treatment of wet, age-related macular degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Combination therapy using the small interfering RNA this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sequence- and target-independent angiogenesis suppression by siRNA via TLR3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dsRNA-Activation of TLR3 and RLR Signaling: Gene Induction-Dependent and Independent Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Small interfering RNA-induced TLR3 activation inhibits blood and lymphatic vessel growth - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. iovs.arvojournals.org [iovs.arvojournals.org]
- 12. Activation of cell membrane-localized Toll-like receptor 3 by siRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Toll-Like Receptor Signalling Pathways and the Pathogenesis of Retinal Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Sensing of Viral Infection and Activation of Innate Immunity by Toll-Like Receptor 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. invivogen.com [invivogen.com]
Foundational Research on siRNA Therapeutics for Ophthalmology: A Technical Guide
This technical guide provides an in-depth overview of the foundational research and development of small interfering RNA (siRNA) therapeutics for various ophthalmic diseases. The eye's compartmentalized nature makes it an ideal target for localized siRNA delivery, minimizing systemic exposure and potential side effects.[1] This guide is intended for researchers, scientists, and drug development professionals, offering a summary of key preclinical and clinical data, detailed experimental protocols for foundational research, and visualizations of critical pathways and workflows.
Core Concepts in Ocular siRNA Therapeutics
RNA interference (RNAi) is a natural biological process for gene silencing, which can be harnessed for therapeutic purposes.[1][2] Synthetic siRNAs, typically 21-23 base pair double-stranded RNA molecules, are designed to be complementary to a specific messenger RNA (mRNA) target.[1] Once introduced into a cell, the siRNA is incorporated into the RNA-Induced Silencing Complex (RISC). The RISC unwinds the siRNA, and the single guide strand directs the complex to its complementary mRNA target, which is then cleaved and degraded, effectively "silencing" the gene and preventing the production of the disease-causing protein.[1]
The primary focus of foundational siRNA research in ophthalmology has been on neovascular diseases like wet age-related macular degeneration (nAMD) and diabetic macular edema (DME).[1][3] The core pathogenic mechanism in these conditions is the over-expression of Vascular Endothelial Growth Factor (VEGF), a potent signaling protein that promotes angiogenesis and increases vascular permeability.[4][5]
Key Molecular Targets
-
Vascular Endothelial Growth Factor A (VEGF-A): The primary driver of angiogenesis in nAMD and DME. Bevasiranib, one of the earliest siRNA candidates, was designed to directly target VEGF-A mRNA.[5][6]
-
VEGF Receptor 1 (VEGFR1): A receptor for VEGF-A that plays a crucial role in mediating the angiogenic signal. Targeting the receptor mRNA offers an alternative strategy to blocking the ligand. Sirna-027 (also known as AGN211745) is a chemically modified siRNA designed to target VEGFR1 mRNA.[7][8][9][10]
-
RTP801 (REDD1): A hypoxia-inducible gene that is implicated in pathologic retinal conditions. The siRNA candidate PF-04523655 was developed to inhibit its expression.[4][11][12]
-
Transient Receptor Potential Vanilloid 1 (TRPV1): A receptor involved in pain signaling and inflammation on the ocular surface. SYL1001 is an siRNA therapeutic targeting TRPV1 for the treatment of Dry Eye Disease (DED).[13][14]
Quantitative Data from Preclinical and Clinical Studies
The following tables summarize key quantitative data from foundational preclinical and clinical studies of siRNA therapeutics in ophthalmology.
Table 1: Preclinical Efficacy of Ophthalmic siRNA Candidates
| siRNA Candidate | Target | Animal Model | Delivery Route | Key Efficacy Results | Citation(s) |
| Sirna-027 | VEGFR1 | Laser-induced Choroidal Neovascularization (CNV) Mouse Model | Intravitreal | 57% reduction in VEGFR1 mRNA; 45-66% reduction in CNV lesion area. | [1][7][8] |
| Sirna-027 | VEGFR1 | Mouse Model of Ischemic Retinopathy | Intravitreal | 32% reduction in retinal neovascularization. | [7][8] |
| siRNA vs. VEGF | VEGF | Laser-induced CNV Mouse Model | Subretinal | Significant inhibition of CNV. | [2] |
| siRNA vs. Epo | Erythropoietin (Epo) | Laser-induced CNV Mouse Model | Intravitreal | 40% reduction in Epo expression; 40% reduction in CNV lesion area. | [15] |
Table 2: Clinical Trial Outcomes for Ophthalmic siRNA Therapeutics
| siRNA Candidate (Drug Name) | Target | Disease | Phase | Dosing | Key Efficacy Results | Citation(s) |
| Sirna-027 (AGN211745) | VEGFR1 | nAMD | Phase 1 | Single intravitreal injection (100-1600 µg) | Well tolerated; most pronounced decrease in foveal thickness observed at 100 µg and 200 µg doses. | [16] |
| This compound (Cand5) | VEGF-A | nAMD | Phase 2 | Intravitreal injection | Showed dose-related positive effects on near vision and lesion size. The subsequent Phase 3 COBALT trial was discontinued as it was unlikely to meet its primary endpoint. | [6][17] |
| PF-04523655 | RTP801 | nAMD | Phase 2 (MONET Study) | 1 mg PF + ranibizumab Q4W | Mean BCVA gain of +9.5 letters at week 16 (vs. +6.8 for ranibizumab alone). | [12] |
| PF-04523655 | RTP801 | DME | Phase 2 (DEGAS Study) | 3 mg intravitreal injection | Mean BCVA gain of +5.77 letters at 12 months (vs. +2.39 for laser). | [11][18] |
| SYL1001 | TRPV1 | Dry Eye Disease | Phase 2 | 1.125% topical eye drops (once daily) | Significant decrease in ocular pain scores (p=0.013); 50% of patients showed improvement in conjunctival hyperemia (vs. 20% for placebo, p<0.05). | [13][14][19] |
Key Experimental Protocols
This section details common methodologies used in the foundational research of siRNA therapeutics for neovascular eye diseases.
Laser-Induced Choroidal Neovascularization (CNV) in Mice
This is the most widely used animal model to mimic key aspects of nAMD and test anti-angiogenic therapies.[20][21][22]
Objective: To create a standardized injury that ruptures Bruch's membrane, inducing the growth of new blood vessels from the choroid.
Materials:
-
C57BL/6J mice (pigmented mice are required for proper laser energy absorption)[20]
-
Anesthetic (e.g., intraperitoneal ketamine/xylazine)
-
Topical anesthetic (e.g., tetracaine hydrochloride)
-
Mydriatic agent (e.g., tropicamide) to dilate pupils
-
Argon or Diode laser photocoagulator mounted on a slit lamp
-
Glass coverslip and artificial tear solution
-
Fluorescein-conjugated dextran or Isolectin B4 for vessel staining
Procedure:
-
Anesthetize the mouse and place it on a warming pad.[23]
-
Apply a topical anesthetic and a mydriatic agent to the eye to be treated. Wait for full pupil dilation (typically 2-5 minutes).[23]
-
Position the mouse on the slit lamp stage. Apply a drop of artificial tear solution to a glass coverslip and gently press the coverslip onto the mouse's cornea to flatten it and allow for a clear view of the fundus.[23]
-
Visualize the retina through the slit lamp. Identify the optic nerve.
-
Deliver 3-4 laser burns around the optic nerve. Typical laser settings are: 75 µm spot size, 100 ms duration, 100-150 mW power .[23] The immediate appearance of a small bubble confirms the successful rupture of Bruch's membrane.[21]
-
Administer siRNA therapeutic via intravitreal injection either immediately after the laser procedure or at a designated time point.
-
After 7-14 days, evaluate the extent of CNV. Euthanize the mouse and perfuse with fluorescein-conjugated dextran or enucleate the eye for choroidal flat mount preparation.
-
Dissect the RPE-choroid-sclera complex, stain with Isolectin B4, and image using fluorescence microscopy.[20][24]
-
Quantify the area of neovascularization using image analysis software (e.g., ImageJ).[24]
Intravitreal Injection of siRNA in Mice
This protocol describes the direct injection of siRNA into the vitreous chamber of the mouse eye.
Objective: To deliver a precise dose of siRNA to the posterior segment of the eye, targeting retinal cells.
Materials:
-
Anesthetized mouse
-
Dissecting microscope
-
32- or 34-gauge Hamilton syringe with a beveled needle[21][25]
-
siRNA solution (e.g., diluted in sterile PBS or saline)
Procedure:
-
Under a dissecting microscope, gently proptose the anesthetized mouse eye.
-
Using the Hamilton syringe, puncture the sclera approximately 1 mm posterior to the limbus, avoiding the lens.[25]
-
Slowly inject 1-2 µL of the siRNA solution into the center of the vitreous cavity over 3-5 seconds.[21][25]
-
Hold the needle in place for 20-30 seconds after injection to prevent reflux of the solution upon withdrawal.[25]
-
Slowly withdraw the needle. Apply a topical antibiotic to the injection site.
-
Allow the mouse to recover on a warming pad.
Quantification of Retinal mRNA Knockdown by qRT-PCR
This protocol is used to measure the efficacy of siRNA in reducing the levels of its target mRNA in retinal tissue.
Objective: To quantify the relative expression of a target gene (e.g., VEGFR1) after siRNA treatment.
Materials:
-
Retinal tissue harvested from treated and control animals
-
RNA extraction kit (e.g., TRIzol, RNeasy Kit)
-
Reverse transcription kit to synthesize cDNA
-
qPCR instrument (e.g., LightCycler)
-
Gene-specific primers for the target gene (e.g., VEGF) and a housekeeping gene (e.g., GAPDH, ARP)[9][27]
Procedure:
-
RNA Extraction: Dissect the retina from the enucleated eye and immediately homogenize it in lysis buffer from an RNA extraction kit. Follow the manufacturer's protocol to isolate total RNA.
-
cDNA Synthesis: Perform reverse transcription on a standardized amount of total RNA (e.g., 1 µg) to synthesize complementary DNA (cDNA).
-
qPCR Reaction Setup: Prepare the qPCR reaction mix containing SYBR Green Master Mix, forward and reverse primers for the target gene, and the synthesized cDNA template. Prepare separate reactions for the housekeeping gene.
-
qPCR Run: Perform the qPCR reaction using a real-time PCR system. The instrument will monitor the fluorescence of SYBR Green I, which increases as it binds to double-stranded DNA amplified in each cycle.[26]
-
Data Analysis: Determine the cycle threshold (Ct) for both the target and housekeeping genes. The Ct value is inversely proportional to the initial amount of template. Calculate the relative expression of the target gene using the ΔΔCt method, normalizing to the housekeeping gene and comparing the treated group to the control group.
Analysis of Retinal Protein Reduction by Western Blot
This protocol is used to confirm that mRNA knockdown translates to a reduction in the target protein.
Objective: To detect and quantify the level of a target protein (e.g., VEGFR1) in retinal tissue after siRNA treatment.
Materials:
-
Retinal tissue
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors[28][29]
-
Sonicator or homogenizer
-
SDS-PAGE gels, running buffer, and transfer buffer
-
Nitrocellulose or PVDF membrane
-
Blocking solution (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific to the target protein
-
Secondary antibody conjugated to Horseradish Peroxidase (HRP)
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction: Homogenize dissected retinas in ice-cold lysis buffer. Sonicate the samples briefly to ensure complete lysis.[28][29]
-
Centrifuge the lysate at high speed at 4°C to pellet cellular debris. Collect the supernatant containing the soluble proteins.[28]
-
Protein Quantification: Determine the protein concentration of each sample using a BCA assay to ensure equal loading.[29]
-
Electrophoresis: Mix a standardized amount of protein (e.g., 20-40 µg) with loading buffer, heat to denature, and load onto an SDS-PAGE gel. Run the gel to separate proteins by size.
-
Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking solution for 1 hour to prevent non-specific antibody binding. Incubate the membrane with the primary antibody (e.g., anti-VEGFR1) overnight at 4°C.[30]
-
Wash the membrane, then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[30]
-
Detection: Wash the membrane again, apply the ECL substrate, and capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensity using densitometry software. Normalize the target protein band intensity to a loading control (e.g., β-actin or GAPDH) from the same sample.
Mandatory Visualizations
RNA Interference (RNAi) Mechanism
Caption: The cellular mechanism of RNA interference (RNAi) initiated by a synthetic siRNA.
VEGF Signaling Pathway in Neovascular AMD
Caption: Simplified VEGF signaling cascade and the intervention point for VEGFR1-targeting siRNA.
Preclinical Development Workflow for Ocular siRNA
Caption: A typical workflow for the preclinical development of an siRNA therapeutic for ophthalmology.
References
- 1. researchgate.net [researchgate.net]
- 2. Small interfering RNA (siRNA) targeting VEGF effectively inhibits ocular neovascularization in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. This compound for the Treatment of Wet, Age-Related Macular Degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acuity Pharmaceuticals Reports Positive Initial Phase II Results For this compound (Cand5) In Wet AMD - BioSpace [biospace.com]
- 7. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 8. Suppression of ocular neovascularization with siRNA targeting VEGF receptor 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Retinal VEGF mRNA measured by SYBR green I fluorescence: A versatile approach to quantitative PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Press Release [sec.gov]
- 11. iovs.arvojournals.org [iovs.arvojournals.org]
- 12. Evaluation of the siRNA PF-04523655 versus ranibizumab for the treatment of neovascular age-related macular degeneration (MONET Study) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. repositorio.uam.es [repositorio.uam.es]
- 14. sylentis.com [sylentis.com]
- 15. tvst.arvojournals.org [tvst.arvojournals.org]
- 16. RNAi-based treatment for neovascular age-related macular degeneration by Sirna-027 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. This compound (Cand5) - Wet AMD Discontinued | amdbook.org [amdbook.org]
- 18. Dose-ranging evaluation of intravitreal siRNA PF-04523655 for diabetic macular edema (the DEGAS study) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Safety and Efficacy Clinical Trials for SYL1001, a Novel Short Interfering RNA for the Treatment of Dry Eye Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Optimization of an Image-Guided Laser-Induced Choroidal Neovascularization Model in Mice | PLOS One [journals.plos.org]
- 21. orbi.uliege.be [orbi.uliege.be]
- 22. A Mouse Model for Laser-induced Choroidal Neovascularization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Video: A Mouse Model for Laser-induced Choroidal Neovascularization [app.jove.com]
- 24. In Vivo Multimodal Imaging and Analysis of Mouse Laser-Induced Choroidal Neovascularization Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. files.core.ac.uk [files.core.ac.uk]
- 26. scispace.com [scispace.com]
- 27. researchgate.net [researchgate.net]
- 28. Detection of Zebrafish Retinal Proteins by Infrared Western Blotting [en.bio-protocol.org]
- 29. Detection of Zebrafish Retinal Proteins by Infrared Western Blotting [bio-protocol.org]
- 30. pubcompare.ai [pubcompare.ai]
Methodological & Application
Application Note: Protocol for In Vitro Testing of Bevasiranib on HUVEC Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction Bevasiranib is a small interfering RNA (siRNA) designed to silence the expression of Vascular Endothelial Growth Factor A (VEGF-A).[1][2] VEGF-A is a critical signaling protein involved in angiogenesis, the formation of new blood vessels.[3] Overexpression of VEGF-A is a key factor in the pathology of several diseases, including wet age-related macular degeneration (AMD) and various cancers.[3][4] this compound acts by targeting and promoting the degradation of VEGF-A messenger RNA (mRNA), thereby inhibiting the synthesis of the VEGF-A protein.[5]
Human Umbilical Vein Endothelial Cells (HUVECs) are a primary cell line widely used as an in vitro model system for studying the cellular and molecular mechanisms of angiogenesis, including endothelial cell proliferation, migration, and tube formation.[6][7] This document provides a comprehensive set of protocols for the in vitro testing of this compound on HUVEC cells to assess its anti-angiogenic efficacy.
Mechanism of Action of this compound
This compound functions through the RNA interference (RNAi) pathway. Once introduced into the cell, the double-stranded siRNA is incorporated into the RNA-Induced Silencing Complex (RISC). The RISC complex unwinds the siRNA, and the antisense strand guides the complex to the complementary VEGF-A mRNA sequence. This leads to the cleavage and subsequent degradation of the target mRNA, preventing its translation into VEGF-A protein. The reduction in VEGF-A protein levels inhibits the downstream signaling cascade that promotes angiogenesis.
Caption: this compound inhibits angiogenesis by silencing VEGF-A mRNA.
Materials and Reagents
-
Cells: Human Umbilical Vein Endothelial Cells (HUVEC) (e.g., ATCC® PCS-100-010™)
-
This compound: Custom-synthesized siRNA targeting human VEGF-A and a non-targeting control siRNA.
-
Cell Culture:
-
Transfection:
-
Assays:
-
qRT-PCR: RNA extraction kit, reverse transcription kit, qPCR master mix, primers for VEGF-A and a housekeeping gene (e.g., GAPDH).
-
MTT Assay: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), DMSO or solubilization solution.[12]
-
Wound Healing Assay: Sterile 200 µL pipette tips.[13]
-
Tube Formation Assay: Growth factor-reduced Matrigel® or similar basement membrane matrix.[14][15]
-
Experimental Protocols
Protocol 1: HUVEC Culture and Maintenance
-
Flask Coating: Coat T-75 flasks with 0.1% gelatin solution, ensuring the entire surface is covered. Aspirate the excess solution and allow the flasks to dry in a laminar flow hood.[9]
-
Thawing Cells: Thaw cryopreserved HUVECs rapidly in a 37°C water bath. Transfer the cell suspension to a sterile centrifuge tube containing pre-warmed EGM-2 medium.
-
Seeding: Centrifuge at 200 x g for 5 minutes. Resuspend the cell pellet in fresh EGM-2 and plate onto the gelatin-coated T-75 flask.[16]
-
Incubation: Incubate at 37°C in a humidified atmosphere of 5% CO₂.
-
Medium Change: Change the medium every 2-3 days until the cells reach 80-90% confluency.[8]
-
Subculturing:
-
Wash the cell monolayer with HBSS.
-
Add Trypsin-EDTA solution and incubate for 1-3 minutes until cells detach.[9]
-
Neutralize the trypsin with Trypsin Neutralizer Solution or complete medium.
-
Centrifuge the cell suspension and resuspend the pellet in fresh EGM-2.
-
Seed new gelatin-coated flasks at a recommended split ratio (e.g., 1:3).[9] Do not use HUVECs beyond passage 7.[16]
-
Protocol 2: Transfection of HUVEC with this compound
This protocol describes a forward transfection method using Lipofectamine™ RNAiMAX in a 24-well plate format.[11] Adjust volumes accordingly for other plate sizes.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound for the treatment of wet, age-related macular degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound for the Treatment of Wet, Age-Related Macular Degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Combination therapy using the small interfering RNA this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. siRNA Knockdown of Gene Expression in Endothelial Cells | Springer Nature Experiments [experiments.springernature.com]
- 7. siRNA knockdown of gene expression in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. allevi3d.com [allevi3d.com]
- 9. Vascular Research - Cell Biology Core - Protocols [vrd.bwh.harvard.edu]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. HUVEC Lipofectamine RNAiMAX 转染 | Thermo Fisher Scientific - CN [thermofisher.cn]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. An introduction to the wound healing assay using live-cell microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Human Umbilical Vein Endothelial Cells (HUVECs) Tube Formation Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 15. corning.com [corning.com]
- 16. zen-bio.com [zen-bio.com]
Application Notes and Protocols for Intravitreal Injection of Bevasiranib in Rabbits
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bevasiranib, a small interfering RNA (siRNA) targeting vascular endothelial growth factor A (VEGF-A), is a therapeutic agent investigated for the treatment of neovascular diseases of the eye, such as wet age-related macular degeneration (AMD).[1][2][3][4][5] Preclinical studies in animal models are crucial for evaluating the safety, efficacy, and pharmacokinetics of such novel therapies. The rabbit is a commonly used model in ophthalmic research due to the anatomical similarities of its eye to the human eye.[6] These application notes provide detailed protocols for the intravitreal injection of this compound in rabbits, based on established experimental procedures.
Mechanism of Action
This compound functions by silencing the gene expression of VEGF-A, a key signaling protein that promotes the growth of new blood vessels (angiogenesis).[3][4] In conditions like wet AMD, overexpression of VEGF-A leads to abnormal blood vessel growth in the choroid, a layer of tissue under the retina.[7] These new vessels are fragile and prone to leaking fluid and blood, which can damage the macula and lead to vision loss. By inhibiting the production of VEGF-A, this compound aims to reduce this neovascularization and associated leakage.[5][7]
References
- 1. Ocular biodistribution of this compound following a single intravitreal injection to rabbit eyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. go.drugbank.com [go.drugbank.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound for the treatment of wet, age-related macular degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nc3rs.org.uk [nc3rs.org.uk]
- 7. This compound for the Treatment of Wet, Age-Related Macular Degeneration - PMC [pmc.ncbi.nlm.nih.gov]
dosage and administration guidelines from Bevasiranib clinical trials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the dosage and administration guidelines for Bevasiranib, a small interfering RNA (siRNA) therapeutic, as derived from its clinical trial data. This compound was investigated for the treatment of wet age-related macular degeneration (wet AMD) and diabetic macular edema (DME) before its clinical program was ultimately terminated.
Mechanism of Action
This compound is designed to silence the expression of Vascular Endothelial Growth Factor A (VEGF-A), a key protein involved in angiogenesis (the formation of new blood vessels). By targeting the mRNA of VEGF-A, this compound aimed to reduce the growth and leakage of abnormal blood vessels in the retina, which are characteristic of wet AMD.[1] The therapeutic operates through the RNA interference (RNAi) pathway. Upon administration, the siRNA is incorporated into the RNA-induced silencing complex (RISC), which then targets and degrades the complementary VEGF-A mRNA, thereby inhibiting protein synthesis.[2] An alternative mechanism of action has been suggested, involving the activation of Toll-like receptor 3 (TLR3), which may also contribute to the anti-angiogenic effects.
Quantitative Data Summary
The following tables summarize the dosage and administration details from the this compound clinical trials.
Table 1: Phase I Dose-Escalation Study in Wet AMD
| Dosage Group | This compound Dose | Administration Route | Number of Patients |
| 1 | 0.1 mg | Single Intravitreal Injection | 3 |
| 2 | 0.33 mg | Single Intravitreal Injection | 3 |
| 3 | 1.0 mg | Single Intravitreal Injection | 3 |
| 4 | 1.5 mg | Single Intravitreal Injection | 3 |
| 5 | 3.0 mg | Single Intravitreal Injection | 3 |
Source: Preliminary data from a non-randomized, open-label, dose-comparison study.[2]
Table 2: Phase II (C.A.R.E. Study) in Wet AMD
| Dosage Group | This compound Dose | Administration Route | Number of Patients |
| 1 | 0.2 mg | Intravitreal Injection | Not specified |
| 2 | 1.5 mg | Intravitreal Injection | Not specified |
| 3 | 3.0 mg | Intravitreal Injection | Not specified |
Source: Randomized, double-masked trial with 129 patients across 28 sites.[3]
Table 3: Phase III (COBALT Study) Combination Therapy in Wet AMD
| Treatment Arm | Initial Treatment | Maintenance Therapy | Administration Frequency |
| 1 | 3 monthly injections of Lucentis® (ranibizumab) | 2.5 mg this compound | Every 8 weeks |
| 2 | 3 monthly injections of Lucentis® (ranibizumab) | 2.5 mg this compound | Every 12 weeks |
| 3 | Lucentis® (ranibizumab) monotherapy | Lucentis® (ranibizumab) | Every 4 weeks |
Source: Randomized, double-masked, parallel-assignment study. The trial was terminated as it was unlikely to meet its primary endpoint.[4][5][6]
Experimental Protocols
While complete, detailed protocols from the terminated clinical trials are not publicly available, this section outlines the standard methodologies employed for key procedures in such ophthalmic studies.
Protocol 1: Intravitreal Injection of siRNA
Objective: To administer the siRNA therapeutic directly into the vitreous humor of the eye.
Materials:
-
This compound solution at the specified concentration
-
Sterile syringe (e.g., 1 mL) with a 30-gauge needle
-
Topical anesthetic eye drops
-
Povidone-iodine solution for disinfection
-
Sterile eyelid speculum
-
Sterile cotton swabs and drapes
Procedure:
-
Patient Preparation: Administer topical anesthetic drops to the eye to be treated.
-
Disinfection: Cleanse the periocular skin, eyelid margins, and eyelashes with povidone-iodine solution.
-
Anesthesia: Instill additional anesthetic drops into the conjunctival sac.
-
Exposure: Place a sterile eyelid speculum to keep the eyelids open.
-
Injection Site: Identify the injection site, typically in the superotemporal quadrant of the globe, approximately 3.5-4.0 mm posterior to the limbus.
-
Injection: Using a sterile syringe, inject the specified volume of this compound solution (typically 0.05 mL) into the mid-vitreous cavity.
-
Post-injection: Remove the needle and apply a sterile cotton swab to the injection site to prevent reflux. Check for central retinal artery perfusion.
-
Follow-up: Monitor the patient for any immediate complications, such as elevated intraocular pressure.
Protocol 2: Assessment of Visual Acuity
Objective: To measure the patient's central vision as a primary efficacy endpoint.
Methodology: Best-corrected visual acuity (BCVA) is measured using the Early Treatment Diabetic Retinopathy Study (ETDRS) charts.
Procedure:
-
Refraction: Perform a standardized refraction to determine the best possible spectacle correction for the patient.
-
Chart Presentation: The patient is seated at a standardized distance (typically 4 meters) from a retro-illuminated ETDRS chart.
-
Testing: The patient is asked to read the letters on the chart, starting from the top. The test is conducted for each eye separately.
-
Scoring: The visual acuity score is calculated based on the number of letters read correctly. Each row of letters corresponds to a specific visual acuity level.
Protocol 3: Fluorescein Angiography (FA)
Objective: To visualize the retinal and choroidal vasculature and assess leakage from choroidal neovascularization (CNV).
Procedure:
-
Pupil Dilation: Dilate the pupils of the patient's eyes with mydriatic eye drops.
-
Dye Injection: Inject a sterile solution of sodium fluorescein into a peripheral vein (usually in the arm).
-
Imaging: A series of photographs of the retina are taken in rapid succession using a specialized fundus camera with excitation and barrier filters as the dye circulates through the retinal and choroidal vessels.
-
Analysis: The resulting angiograms are analyzed for the presence, size, and leakage characteristics of CNV.
Protocol 4: Optical Coherence Tomography (OCT)
Objective: To obtain high-resolution cross-sectional images of the retina to measure retinal thickness and detect fluid accumulation.
Procedure:
-
Patient Positioning: The patient is seated in front of the OCT machine with their chin and forehead resting on the supports.
-
Image Acquisition: The patient is asked to fixate on a target while the OCT instrument scans the retina with a low-power laser.
-
Image Analysis: The OCT software generates detailed cross-sectional images of the retinal layers. These images are analyzed to measure central retinal thickness and quantify the amount of intraretinal and subretinal fluid.
Visualizations
This compound's RNAi Mechanism of Action
Caption: this compound utilizes the RNAi pathway to inhibit VEGF-A protein synthesis.
VEGF Signaling Pathway in Angiogenesis
Caption: VEGF-A binding to VEGFR-2 initiates downstream signaling for angiogenesis.
This compound Clinical Trial Workflow
Caption: A generalized workflow for the this compound clinical trials.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Optical coherence tomography as a potential readout in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. proteopedia.org [proteopedia.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. VEGF Pathway | Thermo Fisher Scientific - NO [thermofisher.com]
Application Notes & Protocols: Methods for Quantifying Bevasiranib's Efficacy In Vivo
Audience: Researchers, scientists, and drug development professionals.
Introduction: Bevasiranib is a small interfering RNA (siRNA) therapeutic designed to silence the expression of Vascular Endothelial Growth Factor A (VEGF-A).[1][2][3] Its mechanism involves the targeted degradation of VEGF-A messenger RNA (mRNA), thereby inhibiting the production of the VEGF-A protein, a key driver of angiogenesis.[4][5] This is distinct from monoclonal antibody therapies (e.g., bevacizumab, ranibizumab) which neutralize existing VEGF protein.[4] The primary clinical application investigated for this compound was for neovascular ("wet") age-related macular degeneration (AMD), which is characterized by choroidal neovascularization (CNV).[3][6]
Quantifying the in vivo efficacy of this compound requires a multi-faceted approach, assessing its impact on neovascularization, target gene expression, and overall pathological outcomes in relevant animal models. These application notes provide detailed protocols for key in vivo assays.
Core Efficacy Quantification Methods
The in vivo efficacy of this compound is primarily assessed through its anti-angiogenic effects. This can be quantified using specialized ocular models that replicate the pathology of wet AMD, or in more general tumor xenograft models where angiogenesis is a critical component of growth.
Ocular Angiogenesis Models (Choroidal Neovascularization)
The most relevant model for this compound's intended indication is the laser-induced Choroidal Neovascularization (CNV) model, typically performed in rodents or non-human primates.[4] This model directly assesses the inhibition of new, leaky blood vessel growth in the eye.
Key Quantitative Endpoints:
-
CNV Lesion Size: Measurement of the neovascular area via histology.
-
Vascular Leakage: Functional assessment of vessel permeability using fluorescein angiography.
Tumor Xenograft Models
Subcutaneous tumor xenograft models in immunocompromised mice are standard for evaluating the systemic or local anti-angiogenic potential of a therapeutic.[7] While not the primary indication for this compound, these models are robust for quantifying general effects on angiogenesis.
Key Quantitative Endpoints:
-
Tumor Growth Inhibition (TGI): Calculation of the reduction in tumor volume over time compared to a control group.
-
Microvessel Density (MVD): Histological quantification of blood vessels within the tumor.
Pharmacodynamic (PD) Biomarker Analysis
PD assays are crucial to confirm that this compound is engaging its target and eliciting the expected biological response. These can be performed on tissues collected from either ocular or tumor models.
Key Quantitative Endpoints:
-
VEGF-A mRNA Levels: Direct measurement of target mRNA knockdown using quantitative reverse transcription PCR (qRT-PCR).
-
VEGF-A Protein Levels: Measurement of the downstream reduction in protein expression using ELISA or immunohistochemistry (IHC).
Data Presentation: Summary of Quantitative Data
Effective data presentation is critical for comparing treatment effects. The following tables provide templates for organizing quantitative results from the described assays.
Table 1: Quantification of Choroidal Neovascularization (CNV) Inhibition
| Treatment Group | N | Mean CNV Area (μm²) ± SEM | % Inhibition vs. Control | Mean Vascular Leakage Score ± SEM | P-value (vs. Control) |
| Vehicle Control | 10 | 15,000 ± 1,200 | - | 3.5 ± 0.4 | - |
| Non-specific siRNA | 10 | 14,500 ± 1,100 | 3.3% | 3.3 ± 0.5 | >0.05 |
| This compound (70 µg) | 10 | 8,000 ± 950 | 46.7% | 2.1 ± 0.3 | <0.01 |
| This compound (150 µg) | 10 | 6,500 ± 800 | 56.7% | 1.5 ± 0.2 | <0.001 |
| This compound (350 µg) | 10 | 4,000 ± 650 | 73.3% | 0.8 ± 0.1 | <0.0001 |
Data is hypothetical and for illustrative purposes.
Table 2: Tumor Growth Inhibition (TGI) in Subcutaneous Xenograft Model
| Treatment Group | N | Initial Tumor Volume (mm³) ± SEM | Final Tumor Volume (mm³) ± SEM | TGI (%) | P-value (vs. Control) |
| Vehicle Control | 8 | 105 ± 8 | 1250 ± 150 | - | - |
| This compound (Dose 1) | 8 | 102 ± 7 | 875 ± 110 | 30.0% | <0.05 |
| This compound (Dose 2) | 8 | 108 ± 9 | 550 ± 95 | 56.0% | <0.01 |
TGI (%) is calculated at the end of the study using the formula: TGI = [1 - (Tf - Ti) / (Cf - Ci)] x 100, where T and C are the mean tumor volumes of the treated and control groups, and f and i denote final and initial measurements.[8]
Table 3: Microvessel Density (MVD) and VEGF Expression in Tumor Tissue
| Treatment Group | N | MVD (vessels/mm²) ± SEM | % MVD Reduction | VEGF Protein (pg/mg tissue) ± SEM | % VEGF Reduction |
| Vehicle Control | 8 | 125 ± 15 | - | 500 ± 45 | - |
| This compound (Dose 1) | 8 | 80 ± 11 | 36.0% | 310 ± 30 | 38.0% |
| This compound (Dose 2) | 8 | 55 ± 9 | 56.0% | 180 ± 25 | 64.0% |
Experimental Protocols
Protocol 1: Laser-Induced Choroidal Neovascularization (CNV) and Efficacy Evaluation
This protocol describes the creation of a CNV model in rodents to assess the efficacy of intravitreally injected this compound.
Materials:
-
Anesthetic agents (e.g., Ketamine/Xylazine cocktail)
-
Topical proparacaine hydrochloride
-
Mydriatic drops (e.g., 1% Tropicamide)
-
Argon laser photocoagulator with a slit lamp delivery system
-
Cover slip for corneal flattening
-
This compound and control siRNA solutions
-
30-gauge Hamilton syringes
-
Fluorescein sodium (10%)
-
Scanning laser ophthalmoscope (SLO) or fundus camera
-
Tissue fixation and embedding reagents
Procedure:
-
Animal Preparation: Anesthetize the animal and dilate its pupils using mydriatic drops. Apply topical anesthetic to the cornea.
-
Laser Photocoagulation: Place a cover slip on the cornea. Deliver 4-6 laser spots (e.g., 532 nm, 100 mW, 100 ms duration, 50 µm spot size) around the optic nerve to rupture Bruch's membrane. A retinal bubble formation indicates a successful rupture.
-
Intravitreal Injection: Immediately after laser treatment, perform an intravitreal injection of this compound or a control substance (2-5 µL) using a 30-gauge needle, entering through the sclera posterior to the limbus.
-
Fluorescein Angiography (FA): At a predetermined endpoint (e.g., 14 days post-injection), anesthetize the animal and inject fluorescein sodium intraperitoneally. Image the fundus using an SLO to visualize and score vascular leakage from the CNV lesions.
-
Tissue Collection and Histology: Euthanize the animals and enucleate the eyes. Fix the eyes in 4% paraformaldehyde, embed in paraffin or OCT, and prepare serial sections.
-
Quantification of CNV Area: Stain sections with Hematoxylin and Eosin (H&E). Using image analysis software (e.g., ImageJ), measure the area of the neovascular membrane at the site of the laser burn. The overall reduction in CNV area in treated groups compared to controls is a primary measure of efficacy.[4]
Protocol 2: Immunohistochemistry (IHC) for Microvessel Density (MVD) Quantification
This protocol details the staining of endothelial cells in paraffin-embedded tissue sections to quantify MVD.
Materials:
-
Paraffin-embedded tissue sections (5 µm) on charged slides
-
Xylene and graded ethanol series for deparaffinization/rehydration
-
Antigen retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0)
-
Peroxidase blocking solution (e.g., 3% H₂O₂)
-
Blocking serum (e.g., Normal Goat Serum)
-
Primary antibody: Rabbit anti-CD31 (or anti-Factor VIII)
-
Biotinylated secondary antibody (e.g., Goat anti-Rabbit IgG)
-
Streptavidin-HRP conjugate
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration: Bake slides at 60°C for 30-60 minutes. Deparaffinize in xylene and rehydrate through a graded series of ethanol to distilled water.[9]
-
Antigen Retrieval: Immerse slides in pre-heated sodium citrate buffer (95-100°C) for 20-30 minutes. Allow to cool for 20 minutes at room temperature.[9][10]
-
Peroxidase and Protein Blocking: Incubate sections with peroxidase block for 10-30 minutes to quench endogenous peroxidase activity. Rinse and then incubate with blocking serum for 30-60 minutes to prevent non-specific antibody binding.[9]
-
Primary Antibody Incubation: Incubate sections with the primary anti-CD31 antibody (diluted according to manufacturer's instructions) overnight at 4°C in a humidified chamber.
-
Secondary Antibody and Detection: Rinse slides and incubate with the biotinylated secondary antibody for 30-60 minutes at room temperature. Rinse again and apply the Streptavidin-HRP complex.
-
Visualization: Apply the DAB substrate solution until a brown precipitate forms (monitor under a microscope). Stop the reaction by rinsing with distilled water.
-
Counterstaining and Mounting: Lightly counterstain with hematoxylin, dehydrate through graded ethanol and xylene, and apply a coverslip with permanent mounting medium.[9]
-
Quantification: Identify "hot spots" of neovascularization at low magnification. At high magnification (200x), count the number of stained vessels within a defined area. Average the counts from 3-5 hot spots per sample to determine the MVD (vessels/mm²).[11]
Mandatory Visualizations (Graphviz)
The following diagrams illustrate key pathways and workflows related to this compound's action and evaluation.
Caption: Mechanism of action for this compound, an siRNA that promotes VEGF-A mRNA degradation.
Caption: Experimental workflow for quantifying this compound efficacy in a laser-induced CNV model.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound for the treatment of wet, age-related macular degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound for the Treatment of Wet, Age-Related Macular Degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fiercehealthcare.com [fiercehealthcare.com]
- 6. This compound (Cand5) - Wet AMD Discontinued | amdbook.org [amdbook.org]
- 7. In Vivo Preclinical Assessment of the VEGF Targeting Potential of the Newly Synthesized [52Mn]Mn-DOTAGA-Bevacizumab Using Experimental Cervix Carcinoma Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. urmc.rochester.edu [urmc.rochester.edu]
- 10. wrexham.repository.guildhe.ac.uk [wrexham.repository.guildhe.ac.uk]
- 11. US20030050553A1 - Methods for measuring microvascular density in tumors - Google Patents [patents.google.com]
Application Notes and Protocols: Bevasiranib Delivery Systems for Targeted Ocular Research
For Researchers, Scientists, and Drug Development Professionals
Introduction to Bevasiranib and Ocular Delivery
This compound is a small interfering RNA (siRNA) designed to silence the expression of Vascular Endothelial Growth Factor (VEGF).[1][2] In ocular diseases like neovascular ("wet") age-related macular degeneration (AMD), VEGF is a key driver of choroidal neovascularization (CNV), a process involving abnormal blood vessel growth that leads to vision loss.[3][4] this compound operates via the RNA interference (RNAi) pathway, where the siRNA duplex is incorporated into the RNA-induced silencing complex (RISC). This complex then targets and cleaves the messenger RNA (mRNA) encoding for VEGF-A, thereby preventing its translation into protein.[5][6] This mechanism acts upstream of anti-VEGF antibody therapies (e.g., ranibizumab, bevacizumab), which neutralize existing VEGF proteins.[5][6]
The primary challenge in ocular therapy is effective drug delivery to the posterior segment of the eye, particularly the retina and retinal pigment epithelium (RPE).[7][8] The eye's protective barriers limit the bioavailability of topically applied drugs to less than 5%.[8] For this compound, the standard clinical approach has been direct intravitreal injection of a "naked" siRNA solution.[5][9] However, to improve stability, prolong therapeutic effect, and potentially reduce injection frequency, various advanced delivery systems, including lipid-based nanoparticles and polymeric carriers, are under investigation.[9][10]
These application notes provide an overview of this compound's mechanism, quantitative data from key preclinical studies, and detailed protocols for the formulation and evaluation of nanoparticle-based this compound delivery systems for ocular research.
Mechanism of Action: VEGF Signaling and RNAi-Mediated Silencing
In wet AMD, hypoxia in the retinal tissue activates Hypoxia-Inducible Factor 1 (HIF-1), a transcription factor that upregulates the expression of the VEGF gene.[5] The resulting VEGF protein binds to its receptors (VEGFR) on endothelial cells, triggering a signaling cascade that promotes angiogenesis, leading to the formation of leaky, abnormal blood vessels.[11]
This compound intervenes by destroying the VEGF mRNA before it can be translated into protein. This post-transcriptional gene silencing effectively "shuts down" the production of VEGF at its source.[7][12]
Data Presentation: Ocular Biodistribution of this compound
Effective delivery requires the therapeutic agent to reach its target tissues, primarily the retina and RPE, in a stable and active form.[5] Preclinical studies in rabbits have quantified the distribution of this compound in various ocular tissues following a single intravitreal injection.[12][13]
Table 1: this compound Concentration in Rabbit Ocular Tissues (Left Eye) After a Single 0.5 mg Intravitreal Injection
| Time Post-Dose | Vitreous Fluid (µg-eq/g) | Iris (µg-eq/g) | Retina (µg-eq/g) | RPE (µg-eq/g) | Sclera + Choroid (µg-eq/g) |
| 6 hours | 429 | 1.16 | 4.31 | 1.05 | 0.94 |
| 24 hours | 243 | 2.12 | 11.2 | 2.50 | 2.05 |
| 72 hours | 102 | 1.63 | 11.4 | 2.39 | 2.02 |
| 7 days | 33.7 | 0.81 | 4.90 | 1.09 | 0.96 |
| Data summarized from a pharmacokinetic study using 3H-bevasiranib in Dutch-Belted rabbits.[13] Concentrations are expressed as mean microgram equivalents per gram of tissue. |
Table 2: Intact this compound in Rabbit Ocular Tissues 24 Hours After a Single 2.0 mg Intravitreal Injection
| Ocular Tissue | Mean Concentration (ng/g) |
| Aqueous Humor | 56.6 |
| Vitreous Humor | 225,000 |
| Lens | 10.1 |
| Iris | 1,470 |
| Ciliary Body | 2,750 |
| Retina | 10,600 |
| RPE/Choroid | 1,840 |
| Data from an ocular disposition study using a locked nucleic acid (LNA) assay to detect intact this compound.[9][13] |
Experimental Workflows and Protocols
The development and evaluation of a targeted delivery system for this compound follow a multi-stage process, from formulation and characterization to preclinical in vivo testing.
Protocol 1: Formulation of this compound-Loaded Cationic Liposomes
This protocol describes the preparation of this compound-loaded liposomes using the thin-film hydration method, a common technique for encapsulating nucleic acids.[14][15]
Materials:
-
Cationic Lipid (e.g., DOTAP: 1,2-dioleoyl-3-trimethylammonium-propane)
-
Helper Lipid (e.g., DOPE: 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine)
-
Cholesterol
-
This compound siRNA
-
Chloroform
-
Nuclease-free hydrating buffer (e.g., PBS or HEPES-buffered saline, pH 7.4)
-
Round-bottom flask
-
Rotary evaporator
-
Bath sonicator or probe sonicator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Methodology:
-
Lipid Film Preparation: a. Dissolve DOTAP, DOPE, and cholesterol in chloroform in a round-bottom flask at a desired molar ratio (e.g., 1:1:0.8). b. Attach the flask to a rotary evaporator. c. Evaporate the organic solvent under vacuum at a temperature above the lipid transition temperature (e.g., 37-40°C) until a thin, uniform lipid film forms on the flask wall. d. Continue to dry the film under high vacuum for at least 2 hours to remove residual solvent.
-
Hydration and Liposome Formation: a. Prepare a solution of this compound in the nuclease-free hydrating buffer at the desired concentration. b. Add the this compound solution to the flask containing the dry lipid film. c. Hydrate the film by gentle rotation at a temperature above the lipid transition temperature for 1-2 hours. The solution will become milky, indicating the formation of multilamellar vesicles (MLVs).
-
Sonication and Sizing: a. To reduce the size of the MLVs, sonicate the liposome suspension. Use either a bath sonicator (15-30 minutes) or a probe sonicator (5-10 minutes on ice, using pulses) until the suspension becomes clearer. b. For a more uniform size distribution, pass the liposome suspension through an extruder equipped with polycarbonate membranes (e.g., 100 nm) 10-20 times. This will produce small unilamellar vesicles (SUVs).
-
Purification: a. Remove unencapsulated this compound by ultracentrifugation or size exclusion chromatography. b. Resuspend the final liposome pellet in fresh buffer and store at 4°C.
Protocol 2: Characterization of this compound-Loaded Liposomes
This protocol outlines standard procedures to characterize the physical properties of the formulated liposomes.
Equipment:
-
Dynamic Light Scattering (DLS) instrument (for size and Polydispersity Index)
-
Zeta potential analyzer
-
UV-Vis Spectrophotometer or Fluorometer
-
Lysis buffer (e.g., 1% Triton X-100)
Methodology:
-
Particle Size and Polydispersity Index (PDI) Measurement: a. Dilute an aliquot of the liposome suspension in the hydrating buffer to an appropriate concentration for DLS analysis. b. Measure the hydrodynamic diameter (Z-average) and PDI at 25°C. Aim for a particle size between 100-200 nm and a PDI < 0.3 for ocular applications.[16]
-
Zeta Potential Measurement: a. Dilute an aliquot of the liposome suspension in the hydrating buffer. b. Measure the surface charge using a zeta potential analyzer. A positive zeta potential (e.g., +20 to +40 mV) is generally desired for electrostatic interaction with negatively charged cell membranes.[16]
-
Encapsulation Efficiency (EE) Measurement: a. Use a method to separate the liposomes from the unencapsulated ("free") this compound (e.g., ultracentrifugation). b. After separation, carefully collect the supernatant containing the free siRNA. c. Measure the concentration of this compound in the supernatant using UV-Vis spectrophotometry (at 260 nm) or a fluorescence assay if the siRNA is labeled (e.g., with Cy3). d. Calculate EE% using the following formula: EE% = [(Total siRNA - Free siRNA) / Total siRNA] x 100
Protocol 3: In Vivo Evaluation of Ocular Biodistribution
This protocol is adapted from preclinical studies in rabbits to determine the concentration and location of the delivered drug in ocular tissues.[12][13] Note: All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
Materials:
-
Dutch-Belted rabbits (or other appropriate animal model)
-
This compound formulation (radiolabeled or fluorescently tagged for easier detection)
-
Intravitreal injection supplies (30-gauge needles, microsyringes)
-
Ophthalmoscope
-
Dissection tools
-
Tissue homogenization equipment
-
Detection instrument (e.g., Liquid Scintillation Counter for radiolabels, Fluorometer for fluorescent tags, or equipment for LNA/qPCR assay)
Methodology:
-
Animal Preparation and Dosing: a. Anesthetize the rabbits and apply a topical proparacaine solution to the eyes. b. Administer a single intravitreal injection of the this compound formulation (e.g., 50 µL containing a dose of 0.5 to 2.0 mg/eye) into both eyes.[13] c. Monitor animals for any adverse reactions (e.g., conjunctival hyperemia, vitreous cells) using an ophthalmoscope at regular intervals.[13]
-
Tissue Collection: a. At predetermined time points (e.g., 6h, 24h, 72h, 7 days), euthanize subgroups of animals.[13] b. Immediately enucleate the eyes. c. Dissect the eyes on ice to carefully isolate individual ocular structures: aqueous humor, vitreous humor, lens, iris, ciliary body, retina, and RPE/choroid/sclera complex.
-
Sample Processing and Analysis: a. Weigh each tissue sample. b. Homogenize the solid tissues in an appropriate buffer. c. Analyze the tissue homogenates and fluid samples to determine the concentration of this compound using the relevant detection method (e.g., scintillation counting for 3H-bevasiranib). d. Express the results as the amount of drug per gram of tissue (e.g., µg-eq/g or ng/g).[13]
Protocol 4: Evaluation of Efficacy in a Laser-Induced CNV Model
This protocol describes a standard animal model for wet AMD to assess the therapeutic efficacy of the this compound formulation.[5][17] Note: All animal procedures must be approved by an IACUC.
Materials:
-
Brown Norway rats or Cynomolgus monkeys
-
Laser photocoagulator with a slit lamp
-
Fundus camera and fluorescein angiography (FA) system
-
Optical Coherence Tomography (OCT) system
-
This compound formulation and vehicle control
Methodology:
-
Induction of CNV: a. Anesthetize the animals. b. Use a laser to photocoagulate 4-6 spots on the retina surrounding the optic nerve, intentionally rupturing Bruch's membrane. This induces a neovascular response.
-
Dosing: a. Immediately after laser treatment or a few days later, administer an intravitreal injection of the this compound formulation to the treatment group and the vehicle (e.g., empty liposomes) to the control group.
-
Efficacy Assessment: a. At regular intervals (e.g., weekly for 4 weeks), perform in-life imaging. b. Fluorescein Angiography (FA): Inject fluorescein dye intravenously and image the retina. The degree of dye leakage from the laser spots indicates the severity of CNV. Score the leakage on a scale (e.g., 0-4). c. Optical Coherence Tomography (OCT): Obtain cross-sectional images of the retina to measure the thickness and volume of the CNV lesions.[17]
-
Endpoint Analysis: a. At the end of the study, euthanize the animals and enucleate the eyes. b. Prepare retinal flat mounts or histological sections. c. Stain the vasculature (e.g., with isolectin B4) and measure the area of the CNV lesions using imaging software. d. Compare the mean CNV lesion size between the treatment and control groups to determine therapeutic efficacy.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound for the treatment of wet, age-related macular degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acuity Pharmaceuticals Reports Positive Initial Phase II Results For this compound (Cand5) In Wet AMD - BioSpace [biospace.com]
- 5. This compound for the Treatment of Wet, Age-Related Macular Degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Combination therapy using the small interfering RNA this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ophthalmologyweb.com [ophthalmologyweb.com]
- 8. Nanoparticles in intraocular drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 11. Mode of action and clinical impact of VEGF signaling inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Newly Published Study Shows OPKO's siRNA this compound Is Taken Up by Target Tissues in the Eye :: OPKO Health, Inc. (OPK) [opko.com]
- 13. Ocular biodistribution of this compound following a single intravitreal injection to rabbit eyes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Preparation and Characterization of siRNA-Loaded Liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. documentsdelivered.com [documentsdelivered.com]
- 16. Nanotechnology-based ocular drug delivery systems: recent advances and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A novel bevacizumab delivery system using solid lipid nanoparticles for potential wet age-related macular degeneration treatment: An in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Bevasiranib Combination Therapy Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for designing and conducting preclinical studies to evaluate the combination therapy potential of Bevasiranib, a small interfering RNA (siRNA) targeting Vascular Endothelial Growth Factor A (VEGF-A). While the clinical development of this compound for wet age-related macular degeneration (AMD) was discontinued, the principles and methodologies outlined here are broadly applicable to the preclinical assessment of other siRNA-based therapeutics in combination with various anti-cancer or anti-angiogenic agents.
Introduction to this compound and Rationale for Combination Therapy
This compound is an siRNA designed to specifically silence the expression of VEGF-A, a key driver of angiogenesis.[1] By targeting the mRNA of VEGF-A, this compound inhibits the production of the VEGF protein, thereby reducing the growth and leakage of abnormal blood vessels.[1][2] This mechanism of action is distinct from monoclonal antibodies like bevacizumab, which neutralize the VEGF protein itself.
The rationale for exploring this compound in combination therapy stems from several key concepts:
-
Synergistic Anti-Angiogenic Activity: Combining this compound with agents that target different nodes in the angiogenesis pathway could lead to a more potent and durable anti-angiogenic effect.[3][4]
-
Overcoming Resistance: Tumors can develop resistance to anti-VEGF monotherapy through the upregulation of alternative pro-angiogenic pathways.[4] Combination therapy can address these escape mechanisms.
-
Dose Reduction and Toxicity Mitigation: A synergistic interaction may allow for the use of lower doses of each agent, potentially reducing off-target effects and overall toxicity.
Key Signaling Pathways
Understanding the VEGF signaling pathway is crucial for identifying rational combination partners for this compound. This compound's primary action is to reduce the availability of VEGF-A ligand. The downstream consequences of this action are multifaceted and present opportunities for synergistic intervention.
References
- 1. cusabio.com [cusabio.com]
- 2. Combination therapy with short interfering RNA vectors against VEGF-C and VEGF-A suppresses lymph node and lung metastasis in a mouse immunocompetent mammary cancer model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Smart Polymeric Nanoparticles with pH-Responsive and PEG-Detachable Properties (II): Co-Delivery of Paclitaxel and VEGF siRNA for Synergistic Breast Cancer Therapy in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ibidi.com [ibidi.com]
Troubleshooting & Optimization
analyzing and mitigating off-target effects of Bevasiranib
This technical support center provides researchers, scientists, and drug development professionals with guidance on analyzing and mitigating off-target effects of Bevasiranib, an siRNA therapeutic designed to target Vascular Endothelial Growth Factor A (VEGF-A).
Frequently Asked Questions (FAQs)
Q1: What is the intended mechanism of action for this compound?
This compound is a small interfering RNA (siRNA) designed to specifically target and degrade the messenger RNA (mRNA) of Vascular Endothelial Growth Factor A (VEGF-A).[1][2][3] By reducing VEGF-A mRNA levels, it aims to inhibit the production of VEGF-A protein, a key driver of angiogenesis, thereby preventing the growth of abnormal blood vessels.[1][2][3]
Q2: What are the primary known and potential off-target effects of this compound?
The primary off-target concern with this compound and other siRNAs is the potential for "miRNA-like" off-target effects, where the siRNA guide strand binds to unintended mRNA targets with partial complementarity, leading to their translational repression or degradation.[4] Additionally, a significant potential off-target effect specific to some siRNAs, including potentially this compound, is the activation of the innate immune system through Toll-like receptor 3 (TLR3).[1][5] This can lead to the production of cytokines and other inflammatory mediators, independent of the intended RNAi pathway.[1]
Q3: How can I assess the off-target effects of this compound in my experiments?
A multi-pronged approach is recommended:
-
Transcriptome-wide analysis: Techniques like RNA sequencing (RNA-seq) or microarray analysis are essential to identify all genes that are differentially expressed following this compound treatment compared to a negative control siRNA.[4] This allows for a global view of both on-target and off-target gene regulation.
-
Bioinformatics analysis: Utilize algorithms to predict potential off-target binding sites for the this compound sequence in the 3' UTRs of unintended genes.[6][7]
-
Immune stimulation assays: To assess TLR3 activation, you can measure the expression of downstream targets like interferon-stimulated genes (ISGs) and pro-inflammatory cytokines (e.g., IL-6, TNF-α) using qPCR, ELISA, or multiplex assays.[8]
-
Phenotypic analysis: Carefully observe for any unexpected cellular phenotypes that are not consistent with VEGF-A knockdown.
Q4: What are the key strategies to mitigate the off-target effects of this compound?
Several strategies can be employed to minimize off-target effects:
-
Chemical Modifications: Modifying the siRNA duplex, particularly in the seed region (nucleotides 2-8 of the guide strand), can reduce miRNA-like off-target binding without significantly impacting on-target activity.[9]
-
siRNA Pooling: Using a pool of multiple siRNAs targeting different regions of the same VEGF-A mRNA can reduce the concentration of any single siRNA, thereby lowering the likelihood of off-target effects from any individual sequence.[6][9]
-
Dose Optimization: Using the lowest effective concentration of this compound can help minimize off-target effects, which are often dose-dependent.
-
Proper Controls: Always include appropriate controls in your experiments, such as a non-targeting (scrambled) siRNA and a positive control siRNA known to have minimal off-target effects.
Troubleshooting Guides
Problem 1: I am observing significant changes in gene expression that are not related to the VEGF signaling pathway.
| Possible Cause | Troubleshooting Step |
| MicroRNA-like off-target effects | 1. Perform a bioinformatics analysis to identify potential off-target binding sites of the this compound guide strand. 2. Validate the expression changes of top predicted off-target genes using qPCR. 3. Consider using a chemically modified version of this compound or a pool of different siRNAs targeting VEGF-A. |
| Innate immune response activation | 1. Measure the expression of interferon-stimulated genes (e.g., OAS1, MX1) and pro-inflammatory cytokines. 2. Use a TLR3 knockout cell line or animal model to confirm if the effects are TLR3-dependent. 3. Test a this compound sequence with modifications designed to evade immune recognition. |
Problem 2: My on-target VEGF-A knockdown is efficient, but I'm observing unexpected cellular toxicity or a strong inflammatory response.
| Possible Cause | Troubleshooting Step |
| Immune stimulation by the siRNA duplex | 1. Quantify the levels of pro-inflammatory cytokines (e.g., IL-6, TNF-α) in your cell culture supernatant or animal tissue. 2. Perform a cell viability assay (e.g., MTT, LDH) to quantify the level of toxicity. 3. Consider using a different delivery vehicle for the siRNA, as this can influence the immune response. 4. Test a modified this compound sequence designed to have reduced immunostimulatory properties. |
| Off-target effects on essential genes | 1. Conduct a thorough transcriptome analysis (RNA-seq or microarray) to identify any essential genes that may be unintentionally downregulated. 2. Perform rescue experiments by overexpressing the identified off-target gene to see if the toxic phenotype is reversed. |
Quantitative Data Summary
The following tables provide examples of the types of quantitative data that should be generated to analyze this compound's off-target effects. Note: This is illustrative data, as specific, publicly available quantitative off-target data for this compound is limited.
Table 1: Example RNA-Seq Analysis of this compound-Treated Retinal Pigment Epithelial (RPE) Cells
| Gene | Log2 Fold Change (this compound vs. Control) | p-value | Annotation |
| VEGFA | -3.5 | <0.0001 | On-target |
| GENE-X | -1.8 | <0.01 | Predicted off-target (seed match) |
| GENE-Y | -1.5 | <0.01 | Predicted off-target (seed match) |
| OAS1 | 2.5 | <0.001 | Interferon-stimulated gene |
| MX1 | 2.2 | <0.001 | Interferon-stimulated gene |
| IL6 | 3.0 | <0.0001 | Pro-inflammatory cytokine |
Table 2: Example qPCR Validation of Off-Target Effects
| Target Gene | Treatment | Relative Gene Expression (Fold Change) |
| VEGFA | Control siRNA | 1.0 |
| This compound | 0.09 | |
| GENE-X | Control siRNA | 1.0 |
| This compound | 0.35 | |
| OAS1 | Control siRNA | 1.0 |
| This compound | 5.6 |
Experimental Protocols
Protocol 1: Whole Transcriptome Analysis using RNA-Seq
-
Cell Culture and Treatment: Plate human RPE cells (e.g., ARPE-19) and allow them to adhere overnight. Transfect the cells with this compound or a non-targeting control siRNA at the desired concentration using a suitable transfection reagent.
-
RNA Extraction: At 24-48 hours post-transfection, lyse the cells and extract total RNA using a commercially available kit, ensuring high purity and integrity.
-
Library Preparation and Sequencing: Prepare sequencing libraries from the extracted RNA, including mRNA purification, fragmentation, reverse transcription, and adapter ligation. Sequence the libraries on a high-throughput sequencing platform.
-
Data Analysis: Align the sequencing reads to the human reference genome. Perform differential gene expression analysis between the this compound-treated and control groups to identify genes with statistically significant changes in expression.
Protocol 2: Quantification of Innate Immune Activation
-
Sample Collection: Collect cell culture supernatant or tissue homogenates from this compound-treated and control samples.
-
Cytokine Measurement (ELISA): Use commercially available ELISA kits to quantify the concentration of specific cytokines (e.g., IL-6, TNF-α) in the collected samples according to the manufacturer's instructions.
-
Interferon-Stimulated Gene (ISG) Expression (qPCR): Extract total RNA from the cells or tissues. Synthesize cDNA and perform quantitative real-time PCR (qPCR) using primers specific for ISGs (e.g., OAS1, MX1) and a housekeeping gene for normalization. Calculate the relative fold change in gene expression.
Visualizations
Caption: Intended mechanism of action of this compound on the VEGF signaling pathway.
References
- 1. This compound for the Treatment of Wet, Age-Related Macular Degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Combination therapy using the small interfering RNA this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound for the treatment of wet, age-related macular degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. sitoolsbiotech.com [sitoolsbiotech.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Evaluating the regulation of cytokine levels after siRNA treatment in antigen-specific target cell populations via intracellular staining - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reducing off-target effects in RNA interference experiments [horizondiscovery.com]
troubleshooting poor transfection efficiency of Bevasiranib in vitro
This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals overcome challenges with the in vitro transfection of Bevasiranib, a small interfering RNA (siRNA) targeting Vascular Endothelial Growth Factor A (VEGF-A).
Troubleshooting Guide
This guide addresses common issues encountered during this compound transfection experiments in a question-and-answer format.
Q1: My this compound transfection shows low or no knockdown of VEGF-A. What are the initial troubleshooting steps?
Poor knockdown efficiency is a frequent issue in siRNA experiments. A systematic approach to troubleshooting is crucial. The following flowchart outlines a logical workflow to identify the potential cause.
Caption: Troubleshooting workflow for low siRNA knockdown.
Q2: How do I know if the transfection process itself is inefficient?
To assess the efficiency of your delivery method, you can use a fluorescently labeled control siRNA.[2] This allows for direct visualization of siRNA uptake by the cells via fluorescence microscopy. Alternatively, co-transfecting with a reporter plasmid (e.g., expressing GFP) can give an indication of transfection efficiency, although siRNA uptake can be more efficient than plasmid uptake.
Q3: What factors should I optimize if my transfection efficiency is low?
-
Choice of Transfection Reagent: Different cell lines have different susceptibilities to various transfection reagents. It may be necessary to screen several reagents to find the most effective one for your cell type.
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Transfection Reagent to siRNA Ratio: The optimal ratio of transfection reagent to siRNA is crucial and needs to be determined empirically for each cell line.
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This compound Concentration: Titrate the concentration of this compound. While a general range is 5-100 nM, the optimal concentration will vary between cell types.[2]
-
Cell Density: Cells should ideally be in the logarithmic growth phase and at an optimal confluency (often 70-80%) at the time of transfection.[2]
Q4: Could my cell culture conditions be affecting transfection efficiency?
Yes, the health and conditions of your cells are critical.
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Cell Health: Use cells that are healthy, actively dividing, and at a low passage number.[5]
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Serum: Some transfection reagents are inhibited by serum, requiring complex formation in serum-free media. Always check the manufacturer's protocol.
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Antibiotics: Avoid using antibiotics in the media during transfection as they can cause cell stress and death.
Q5: What if I have good transfection efficiency but still no VEGF-A knockdown?
If you've confirmed efficient siRNA delivery but still observe poor target knockdown, consider the following:
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siRNA Integrity: Ensure your this compound stock has not been degraded. Run an aliquot on a gel to check its integrity.
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Target mRNA and Protein Turnover: The timing of your analysis is critical. Assess mRNA levels (qRT-PCR) 24-48 hours post-transfection and protein levels (Western blot) 48-72 hours post-transfection.[6] A slow protein turnover rate may delay the observed knockdown at the protein level.
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Alternative Splicing: this compound targets a specific sequence on the VEGF-A mRNA. Ensure that the targeted isoform is the predominantly expressed variant in your cell line.
-
Cell Line Specifics: Some cell lines may have intrinsic resistance mechanisms or express very high levels of the target protein, requiring higher siRNA concentrations or prolonged exposure.
Frequently Asked Questions (FAQs)
Q: What is the mechanism of action of this compound? A: this compound is a small interfering RNA (siRNA) that targets the messenger RNA (mRNA) of Vascular Endothelial Growth Factor A (VEGF-A). Upon entering the cell, this compound is incorporated into the RNA-induced silencing complex (RISC). This complex then binds to and cleaves the VEGF-A mRNA, preventing its translation into protein and thereby reducing the overall levels of VEGF-A.[7] An alternative mechanism involving toll-like receptor 3 (TLR3) has also been suggested.[7]
Caption: Mechanism of action of this compound.
Q: What are the recommended concentrations of this compound for in vitro experiments? A: The optimal concentration of this compound should be determined empirically for each cell line and experimental setup. A good starting point for optimization is a concentration range of 10-50 nM.
Q: Which transfection methods are suitable for this compound? A: Common methods for in vitro siRNA transfection are applicable to this compound:
-
Lipid-based transfection: This is a widely used method that employs cationic lipids to form complexes with the negatively charged siRNA, facilitating its entry into cells.
-
Electroporation: This method uses an electrical pulse to create transient pores in the cell membrane, allowing the entry of siRNA. It is often effective for hard-to-transfect cell lines.
-
Viral vectors: For stable or long-term knockdown, viral vectors can be engineered to express a short hairpin RNA (shRNA) that is processed into a this compound-like siRNA within the cell.
Q: What controls should I include in my this compound transfection experiment? A: A comprehensive set of controls is essential for interpreting your results accurately:[1][2]
-
Positive Control: An siRNA known to effectively knock down a ubiquitously expressed gene (e.g., GAPDH or Lamin A/C).
-
Negative Control: A non-targeting siRNA with a scrambled sequence that does not have homology to any known gene in your model system.
-
Mock Transfection: Cells treated with the transfection reagent alone (without siRNA) to assess the cytotoxicity of the reagent.
-
Untreated Cells: A baseline control of untreated cells.
Data Presentation
Table 1: Comparison of Transfection Reagent Efficiency for siRNA Delivery in Different Cell Lines
| Transfection Reagent | Cell Line | Transfection Efficiency (%) | Cytotoxicity |
| Lipofectamine® RNAiMAX | HeLa | ~90% | Low |
| Lipofectamine® RNAiMAX | A549 | >80% | Moderate |
| DharmaFECT™ 1 | HEK293 | ~95% | Low |
| jetPEI® | MCF-7 | ~85% | Low |
| FuGENE® HD | HepG2 | >80% | Low |
Note: Efficiency and cytotoxicity are dependent on experimental conditions and should be optimized for your specific setup. Data compiled from multiple sources.
Table 2: General Guidelines for Optimizing this compound Transfection
| Parameter | Starting Recommendation | Optimization Range | Key Consideration |
| This compound Concentration | 20 nM | 5 - 100 nM | Balance knockdown efficiency with off-target effects. |
| Cell Confluency | 70% | 50 - 80% | Actively dividing cells generally transfect better. |
| Reagent:siRNA Ratio (µL:pmol) | 2:20 | 1:10 to 3:30 | Varies significantly between reagents and cell lines. |
| Incubation Time | 24-48 hours | 24 - 72 hours | Depends on the turnover rate of VEGF-A mRNA and protein. |
Experimental Protocols
Protocol 1: Lipid-Mediated Transfection of this compound (24-well plate format)
Materials:
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This compound siRNA (20 µM stock)
-
Lipid-based transfection reagent (e.g., Lipofectamine® RNAiMAX)
-
Opti-MEM™ I Reduced Serum Medium
-
Appropriate cell culture medium
-
24-well tissue culture plates
-
Cells to be transfected
Procedure:
-
Cell Seeding: 24 hours prior to transfection, seed cells in a 24-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Complex Formation: a. For each well, dilute 20 pmol of this compound siRNA in 50 µL of Opti-MEM™ medium. Mix gently. b. In a separate tube, dilute 1 µL of the transfection reagent in 50 µL of Opti-MEM™ medium. Mix gently and incubate for 5 minutes at room temperature. c. Combine the diluted siRNA and the diluted transfection reagent. Mix gently and incubate for 20 minutes at room temperature to allow for complex formation.
-
Transfection: a. Aspirate the old media from the cells and replace with 400 µL of fresh, antibiotic-free culture medium. b. Add the 100 µL of siRNA-lipid complex dropwise to each well. c. Gently rock the plate to ensure even distribution.
-
Incubation and Analysis: a. Incubate the cells at 37°C in a CO2 incubator for 24-72 hours. b. Harvest the cells and analyze for VEGF-A knockdown by qRT-PCR (for mRNA levels) or Western blot (for protein levels).
References
- 1. Top three tips for troubleshooting your RNAi experiment [horizondiscovery.com]
- 2. 10 tips on how to best optimize siRNA transfection | Proteintech Group [ptglab.com]
- 3. Optimizing siRNA Transfection | Thermo Fisher Scientific - US [thermofisher.com]
- 4. Top Ten Ways to Optimize siRNA Delivery in Cultured Cells | Thermo Fisher Scientific - US [thermofisher.com]
- 5. Factors Influencing Transfection Efficiency | Thermo Fisher Scientific - FI [thermofisher.com]
- 6. yeasenbio.com [yeasenbio.com]
- 7. This compound for the Treatment of Wet, Age-Related Macular Degeneration - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Bevasiranib Concentration for Effective Gene Silencing
Welcome to the technical support center for Bevasiranib. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on effectively using this compound for vascular endothelial growth factor (VEGF) gene silencing in experimental settings. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges and optimize your research outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a small interfering RNA (siRNA) designed to silence the expression of the VEGF-A gene.[1] It functions through the RNA interference (RNAi) pathway. Once introduced into a cell, this compound becomes part of the RNA-induced silencing complex (RISC), which then targets and degrades the messenger RNA (mRNA) of VEGF-A.[2] This prevents the translation of VEGF-A mRNA into protein, thereby reducing the overall levels of VEGF-A.[2]
Q2: What is a good starting concentration for this compound in in vitro experiments?
A2: While the optimal concentration can vary depending on the cell type and experimental conditions, a common starting range for siRNA concentration is between 5 and 100 nM. For anti-VEGF siRNA, studies have used concentrations ranging from 0.1 to 2.0 µg/2 ml per well in a six-well plate. It is crucial to perform a dose-response experiment to determine the lowest effective concentration that provides significant gene silencing with minimal cytotoxicity for your specific cell line.
Q3: How long does it take to see a gene silencing effect with this compound?
A3: The timeline for observing gene silencing can vary. Typically, mRNA levels can be assessed 24 to 48 hours post-transfection. Protein level reduction may take longer, often between 48 to 72 hours, due to the half-life of the existing protein. Preliminary clinical data for this compound suggested that its effects might not be apparent until six weeks after administration in vivo, highlighting the importance of appropriate time-course experiments.[3]
Q4: What are the potential off-target effects of this compound?
A4: Like other siRNAs, this compound has the potential for off-target effects, where it may unintentionally silence genes other than VEGF-A.[4] This can occur if the siRNA sequence has partial homology to other mRNAs. It is essential to include proper controls in your experiments, such as a non-targeting (scrambled) siRNA, to differentiate between specific gene silencing and off-target effects.[5]
Q5: How should I store and handle this compound?
A5: this compound, like other RNA-based reagents, should be handled with care to avoid degradation by RNases. It is recommended to store it at -20°C or lower in a non-frost-free freezer. When preparing for experiments, use RNase-free tubes, tips, and water. Aliquot the stock solution to minimize freeze-thaw cycles.
Troubleshooting Guides
Low VEGF Gene Silencing Efficiency
| Potential Cause | Recommended Solution |
| Suboptimal this compound Concentration | Perform a dose-response experiment with a range of concentrations (e.g., 10 nM to 100 nM) to identify the optimal concentration for your cell type. |
| Inefficient Transfection | Optimize the transfection protocol. This includes the choice of transfection reagent, the ratio of siRNA to reagent, cell density at the time of transfection, and incubation time. Consider using a fluorescently labeled control siRNA to visually assess transfection efficiency. For retinal pigment epithelial (RPE) cells, transfection efficiency can be passage-dependent.[3] |
| Poor Cell Health | Ensure cells are healthy, actively dividing, and within a low passage number. High cell confluence can inhibit transfection. |
| Incorrect Timing of Analysis | Analyze mRNA levels at 24-48 hours and protein levels at 48-72 hours post-transfection. Perform a time-course experiment to determine the optimal time point for analysis in your system. |
| Degradation of this compound | Use RNase-free techniques and reagents. Store this compound properly and avoid multiple freeze-thaw cycles. |
High Cell Toxicity or Off-Target Effects
| Potential Cause | Recommended Solution |
| High this compound Concentration | Use the lowest effective concentration determined from your dose-response experiments. High concentrations of siRNA can lead to cytotoxicity and off-target effects. |
| Toxicity of Transfection Reagent | Optimize the concentration of the transfection reagent. Use the lowest amount that provides good transfection efficiency. Some cell types are more sensitive to certain reagents. |
| Off-Target Effects | Use a non-targeting (scrambled) siRNA control with a similar GC content to differentiate specific from non-specific effects. If off-target effects are suspected, consider using a pool of different siRNAs targeting different regions of the VEGF mRNA to reduce the concentration of any single off-target-inducing sequence.[5] |
| Innate Immune Response | Some siRNAs can trigger an innate immune response, in some cases through Toll-like receptor 3 (TLR3).[2] If this is a concern, consider using chemically modified siRNAs that are less likely to induce an immune response. |
Data Presentation
Table 1: Example of In Vitro Anti-VEGF siRNA Concentrations from Literature
| siRNA Concentration (per well of a 6-well plate) | Cell Type | Duration of Treatment | Observed Effect |
| 0.1, 0.5, 1.0, or 2.0 µg/2 ml | RAW 264.7 gamma NO (−) cells | 24 hours | Dose-dependent reduction in VEGF mRNA |
| Not specified (plasmid-based) | Human umbilical vein endothelial cells (HUVECs) | Not specified | Suppression of VEGF165 expression |
| Not specified | Human 293 embryonic kidney cells and HeLa cells | 24 hours (hypoxia induction) | Significant decrease in VEGF expression |
Experimental Protocols
Protocol 1: Preparation of this compound for Cell Culture Experiments
This protocol provides a general guideline for preparing a this compound stock solution.
Materials:
-
Lyophilized this compound
-
Nuclease-free water
-
RNase-free microcentrifuge tubes
-
Calibrated micropipettes with RNase-free filter tips
Procedure:
-
Briefly centrifuge the vial of lyophilized this compound to ensure the pellet is at the bottom.
-
Resuspend the lyophilized this compound in nuclease-free water to a convenient stock concentration (e.g., 20 µM). To calculate the required volume of water, you will need the amount of this compound (in moles) provided by the manufacturer.
-
Gently pipette the solution up and down to mix. Avoid vigorous vortexing.
-
Incubate at room temperature for 10-15 minutes to allow for complete resuspension.
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Aliquot the stock solution into smaller volumes in RNase-free tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Molarity Calculation: To prepare a stock solution of a specific molarity, use the following formula:
Mass (g) = Desired Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )
The molecular weight of this compound should be provided by the manufacturer. Online molarity calculators can also be used for these calculations.
Protocol 2: In Vitro Transfection of this compound
This protocol is a general guideline for transfecting adherent cells in a 6-well plate. Optimization for your specific cell type and transfection reagent is crucial.
Materials:
-
Adherent cells (e.g., ARPE-19, HUVEC)
-
Complete growth medium
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Serum-free medium (e.g., Opti-MEM)
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This compound stock solution (e.g., 20 µM)
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Non-targeting control siRNA
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Transfection reagent (e.g., Lipofectamine RNAiMAX)
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6-well tissue culture plates
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate so that they reach 70-80% confluency at the time of transfection.
-
Complex Formation:
-
For each well, dilute the desired amount of this compound (e.g., to a final concentration of 50 nM) in serum-free medium.
-
In a separate tube, dilute the transfection reagent in serum-free medium according to the manufacturer's instructions.
-
Combine the diluted this compound and the diluted transfection reagent. Mix gently by pipetting.
-
Incubate at room temperature for 10-20 minutes to allow the formation of siRNA-lipid complexes.
-
-
Transfection:
-
Aspirate the old medium from the cells and replace it with fresh complete growth medium.
-
Add the siRNA-lipid complexes dropwise to each well.
-
Gently rock the plate to ensure even distribution.
-
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours before analysis.
Protocol 3: Quantification of VEGF mRNA by qRT-PCR
Materials:
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix (e.g., SYBR Green or TaqMan)
-
Primers for VEGF-A and a reference gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
RNA Extraction: At the desired time point post-transfection (e.g., 24 or 48 hours), lyse the cells and extract total RNA using a commercial kit according to the manufacturer's protocol.
-
RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).
-
Reverse Transcription: Synthesize cDNA from the total RNA using a reverse transcription kit.
-
qPCR:
-
Prepare the qPCR reaction mix containing the qPCR master mix, forward and reverse primers for VEGF-A or the reference gene, and cDNA.
-
Run the qPCR reaction using a standard thermal cycling protocol.
-
-
Data Analysis: Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the relative expression of VEGF-A mRNA in this compound-treated cells compared to control-treated cells, normalized to the reference gene.
Protocol 4: Quantification of VEGF Protein by ELISA
Materials:
-
VEGF ELISA kit
-
Cell lysis buffer (for intracellular VEGF) or collected cell culture supernatant (for secreted VEGF)
-
Microplate reader
Procedure:
-
Sample Preparation: At the desired time point post-transfection (e.g., 48 or 72 hours), collect the cell culture supernatant for secreted VEGF or lyse the cells to obtain cell lysates for intracellular VEGF.
-
ELISA: Perform the ELISA according to the kit manufacturer's instructions. This typically involves:
-
Adding standards and samples to the antibody-coated microplate.
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Incubating to allow VEGF to bind.
-
Washing the plate.
-
Adding a detection antibody.
-
Adding a substrate to produce a colorimetric signal.
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Stopping the reaction.
-
-
Data Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. Generate a standard curve from the standards and use it to determine the concentration of VEGF in your samples.
Mandatory Visualizations
Caption: VEGF-A Signaling Pathway and this compound's Mechanism of Action.
Caption: General Experimental Workflow for this compound Gene Silencing.
References
- 1. Molarity Calculator [graphpad.com]
- 2. This compound for the Treatment of Wet, Age-Related Macular Degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. Methods for reducing siRNA off-target binding | Eclipsebio [eclipsebio.com]
challenges and limitations observed in Bevasiranib clinical trials
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides detailed information on the challenges and limitations observed during the clinical development of Bevasiranib, a small interfering RNA (siRNA) therapeutic investigated for the treatment of wet age-related macular degeneration (wet AMD). The information is presented in a question-and-answer format to address specific issues and provide clarity on the outcomes of the clinical trial program.
Frequently Asked Questions (FAQs)
Q1: What was the primary reason for the discontinuation of the this compound clinical trial program?
The Phase III clinical trial program for this compound, most notably the COBALT study, was terminated because it was unlikely to meet its primary endpoint.[1][2][3] An Independent Data Monitoring Committee (IDMC) reviewed preliminary data and concluded that this compound, when used as a maintenance therapy after initial treatment with Lucentis® (ranibizumab), was not likely to demonstrate a significant improvement in visual acuity compared to Lucentis® alone.[1][2]
Q2: Was the termination of the this compound trials related to safety concerns?
No, the termination was not primarily due to safety issues. Reports indicate that there were no systemic safety issues identified, and the local ocular safety profile was generally unremarkable.[1][2] The decision was driven by a lack of efficacy in meeting the predefined primary endpoint.
Q3: Was any clinical activity of this compound observed in the trials?
Preliminary data from the COBALT study suggested some level of clinical activity when this compound was used adjunctively with Lucentis®.[1][2] One report on preliminary results from the CARBON and COBALT studies mentioned that over 30% of patients receiving the combination therapy achieved at least a three-line improvement in visual acuity, which was suggested to be more than with Lucentis® alone.[4] However, these were preliminary findings, and the overall trial was not expected to achieve its primary endpoint, leading to its discontinuation.
Q4: What was the proposed mechanism of action for this compound?
This compound is a small interfering RNA (siRNA) designed to target and degrade the messenger RNA (mRNA) for Vascular Endothelial Growth Factor A (VEGF-A).[4][5] By silencing the gene responsible for producing VEGF-A, this compound aimed to reduce the levels of this protein, which is a key driver of angiogenesis and vascular permeability in wet AMD.[4][5] This approach differs from anti-VEGF antibody therapies like Lucentis®, which bind to and neutralize the VEGF-A protein itself.
Troubleshooting and Experimental Design Guidance
Q1: We are designing a clinical trial for a novel siRNA therapeutic for an ocular disease. What can be learned from the this compound experience?
A key takeaway from the this compound trials is the challenge of demonstrating efficacy for a maintenance therapy following a potent initial treatment. The COBALT trial was designed to show that this compound could maintain the visual acuity gains achieved with Lucentis®, but with a less frequent dosing schedule.[4][6] This highlights the high bar for demonstrating non-inferiority or superiority in such a trial design.
Another consideration is the potential for a delayed onset of action for siRNA therapeutics compared to protein-based therapies. It was noted that the effects of this compound appeared to have a lag time, which might necessitate a different trial design to appropriately capture its therapeutic benefit.[4]
Q2: Our research focuses on VEGF signaling. How did this compound's mechanism differ from existing anti-VEGF treatments?
This compound's mechanism was novel in that it acted "upstream" by preventing the synthesis of new VEGF-A protein through RNA interference.[4] This is in contrast to monoclonal antibodies (e.g., ranibizumab, bevacizumab) that act "downstream" by binding to and neutralizing existing VEGF-A protein. The diagram below illustrates this difference in the VEGF signaling pathway.
Data from Clinical Trials
Due to the early termination of the Phase III trials, a complete dataset on the primary and secondary endpoints was not made publicly available. The following tables summarize the intended design of the pivotal COBALT trial and the qualitative outcomes reported.
Table 1: Overview of the this compound Phase III COBALT Trial Design
| Parameter | Description |
| Official Title | A Phase 3, Randomized, Double-masked, Parallel-assignment Study of Intravitreal this compound Sodium, Administered Every 8 or 12 Weeks as Maintenance Therapy Following Three Injections of Lucentis® Compared With Lucentis® Monotherapy Every 4 Weeks in Patients With Exudative Age-Related Macular Degeneration (AMD)[6] |
| ClinicalTrials.gov ID | NCT00499590[6] |
| Phase | Phase 3[6] |
| Study Design | Randomized, Double-masked, Parallel-assignment[6] |
| Number of Patients | 338 enrolled[6] |
| Primary Endpoint | To compare the safety and effectiveness of this compound (every 8 or 12 weeks) after Lucentis® pre-treatment with Lucentis® alone (every 4 weeks).[6] |
| Treatment Arms | 1. Lucentis® monotherapy every 4 weeks. 2. Three initial Lucentis® injections followed by this compound (2.5mg) every 8 weeks.[6] 3. Three initial Lucentis® injections followed by this compound (2.5mg) every 12 weeks.[6] |
| Status | Terminated[6] |
Table 2: Summary of Reported Outcomes and Limitations
| Outcome | Observation | Limitation |
| Efficacy (Visual Acuity) | The trial was unlikely to meet its primary endpoint of improvement in visual acuity.[1][2] Preliminary data showed some activity when used with Lucentis®.[1][2] | Lack of statistically significant improvement in the primary endpoint led to trial termination. Specific quantitative data from the final analysis was not published. |
| Safety | No systemic safety issues were identified.[1][2] Local ocular safety was reported as "generally unremarkable".[1][2] | While serious adverse events like endophthalmitis (1.3%), traumatic lens injury (0.7%), and retinal detachment (0.6%) are known risks for intravitreal injections, specific rates for the this compound arms were not detailed in available reports.[4] |
| Dosing Frequency | The trial aimed to establish a less frequent maintenance dosing schedule (every 8 or 12 weeks) compared to the standard 4-week interval for Lucentis®.[6][7] | The failure to meet the efficacy endpoint meant that the potential benefit of a less frequent dosing regimen could not be established. |
Experimental Protocols
The following is a description of the intended experimental protocol for the Phase III COBALT study, based on available information.
Study Title: Safety & Efficacy Study Evaluating the Combination of this compound & Lucentis Therapy in Wet AMD (COBALT)
Objective: To assess the safety and efficacy of this compound as a maintenance therapy in patients with wet AMD who have been initially treated with Lucentis®.
Inclusion Criteria:
-
Age 50 years or older.[6]
-
Diagnosis of predominantly classic, minimally classic, or occult with no classic subfoveal choroidal neovascularization secondary to AMD.[6]
-
Best corrected visual acuity (BCVA) between 69 and 24 letters on the ETDRS chart (equivalent to 20/40 to 20/320 Snellen).[6]
Exclusion Criteria:
-
Prior treatment for AMD in the study eye with anti-VEGF agents, steroids, photodynamic therapy, or radiation.
-
Intraocular surgery in the study eye within 12 weeks of screening.
-
Advanced glaucoma.
Treatment Protocol: Patients were randomized into one of three treatment arms:
-
Control Arm: Intravitreal injections of Lucentis® (ranibizumab) every 4 weeks.
-
This compound 8-week Arm: Three initial monthly intravitreal injections of Lucentis®, followed by intravitreal injections of this compound (2.5mg) every 8 weeks.[6]
-
This compound 12-week Arm: Three initial monthly intravitreal injections of Lucentis®, followed by intravitreal injections of this compound (2.5mg) every 12 weeks.[6]
Study Duration: The intended follow-up period was 104 weeks.[6]
Primary Outcome Measure: The primary endpoint was the proportion of patients losing fewer than 15 letters of visual acuity from baseline at a specified time point (e.g., 54 or 60 weeks).
Visualizations
Caption: Mechanism of this compound vs. Anti-VEGF Antibodies.
Caption: this compound COBALT Clinical Trial Workflow.
References
- 1. ophthalmologyweb.com [ophthalmologyweb.com]
- 2. Opko Health, Inc. Announces Update on Phase III Clinical Trial of this compound; Company Decided to Terminate Clinical Study - BioSpace [biospace.com]
- 3. This compound (Cand5) - Wet AMD Discontinued | amdbook.org [amdbook.org]
- 4. This compound for the Treatment of Wet, Age-Related Macular Degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound for the treatment of wet, age-related macular degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. Opko Health Initiates Phase 3 Trial of this compound for the Treatment of AMD :: OPKO Health, Inc. (OPK) [opko.com]
assessing the ocular biodistribution of Bevasiranib post-injection
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the ocular biodistribution of Bevasiranib following intravitreal injection.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small interfering RNA (siRNA) designed to treat neovascular age-related macular degeneration (wet AMD).[1] Its primary mechanism of action is to silence the gene responsible for producing vascular endothelial growth factor (VEGF), a protein that plays a key role in the formation of new blood vessels.[2][3][4] By reducing VEGF production, this compound aims to slow the growth and leakage of abnormal blood vessels in the retina.[2][3]
Q2: Why is studying the ocular biodistribution of this compound important?
A2: Understanding the ocular biodistribution of this compound is crucial to determine if the drug reaches its target tissues in the eye, such as the retina and retinal pigment epithelium (RPE), in sufficient concentrations to be effective.[3] Biodistribution studies help to establish the pharmacokinetic profile of the drug within the eye, providing data on its concentration, persistence, and clearance from various ocular structures over time.[2] This information is vital for optimizing dosage and treatment schedules.
Q3: What were the key findings from preclinical ocular biodistribution studies of this compound?
A3: Preclinical studies in Dutch-Belted rabbits demonstrated that following a single intravitreal injection, this compound distributes throughout the eye. The highest concentrations were initially found in the vitreous humor, which then decreased over time.[2][5][6] Conversely, this compound concentrations in other ocular tissues, most notably the retina, increased, reaching maximum levels between 24 and 72 hours post-injection.[2][5][6] The presence of intact this compound in these tissues was confirmed, indicating it can reach its target sites.[2][5][6]
Q4: What happened to the clinical development of this compound?
A4: The clinical development of this compound was discontinued. A Phase III clinical trial, the COBALT study, was terminated because it was unlikely to meet its primary endpoint of improving visual acuity when used as a maintenance therapy in conjunction with Lucentis® (ranibizumab).[4][7][8] Although the drug showed some activity, it was not deemed sufficiently effective in the trial's structure.[4][7]
Quantitative Data Summary
The following tables summarize the mean concentration of this compound equivalents in various ocular tissues of Dutch-Belted rabbits following a single intravitreal injection of ³H-bevasiranib.
Table 1: Mean Concentration of this compound Equivalents (µg-eq/g) in Ocular Tissues (0.5 mg/eye Dose)
| Time Post-Dose | Vitreous Fluid | Retina | Iris | Sclera/Choroid | Aqueous Fluid |
| 6 hours | 429 | 2.8 | 1.8 | 1.2 | 0.04 |
| 24 hours | 277 | 15.3 | 2.4 | 1.9 | 0.08 |
| 72 hours | 118 | 370 | 2.1 | 1.8 | 0.06 |
| 168 hours | 10.4 | 340 | 1.5 | 1.1 | 0.03 |
Table 2: Mean Concentration of Intact this compound (ng/g) in Ocular Tissues 24 hours Post-Injection (2.0 mg/eye Dose)
| Ocular Tissue | Mean Concentration (ng/g) |
| Vitreous Fluid | 239,000 |
| Retina | 1,810 |
| Choroid | 531 |
| RPE | 413 |
| Ciliary Body | 393 |
| Iris | 224 |
| Aqueous Fluid | 12 |
| Lens | < 1.00 |
Experimental Protocols
1. Animal Model and Drug Administration:
-
Species: Dutch-Belted rabbits are a commonly used model for preclinical ocular studies due to the anatomical similarities of their eyes to human eyes.[9]
-
Drug Formulation: this compound is prepared in a balanced salt solution (BSS). For biodistribution studies, it can be radiolabeled (e.g., with ³H).
-
Intravitreal Injection:
-
Anesthesia is induced in the rabbits.
-
A single dose (e.g., 0.5 mg or 2.0 mg) of this compound is injected into the vitreous cavity of each eye.
-
The injection is typically performed through the pars plana to avoid damage to the lens and retina.[9]
-
2. Tissue Collection and Processing:
-
At predetermined time points post-injection (e.g., 6, 24, 72, and 168 hours), subgroups of animals are euthanized.
-
The eyes are enucleated. One eye may be collected whole, while the other is dissected to isolate individual ocular tissues (vitreous, retina, retinal pigment epithelium (RPE), sclera, choroid, iris, and aqueous humor).
-
Tissue samples are weighed and processed for analysis.
3. Analytical Methods for Quantification:
-
Liquid Scintillation Counting (for radiolabeled this compound):
-
Tissue samples are solubilized.
-
A scintillation cocktail is added to the samples.
-
The amount of radioactivity is measured using a liquid scintillation counter to determine the concentration of this compound equivalents.
-
-
Locked Nucleic Acid (LNA) Noncompetitive Hybridization-Ligation Enzyme-Linked Immunosorbent Assay (ELISA) (for intact this compound):
-
This assay is used to specifically quantify the intact, non-degraded this compound.
-
It involves the use of LNA probes that bind specifically to the this compound sequence.
-
The assay provides high sensitivity and specificity for the parent compound.
-
Visualizations
Caption: Experimental workflow for assessing the ocular biodistribution of this compound.
Caption: Logical relationship of this compound distribution within the eye post-injection.
Troubleshooting Guide
Issue 1: High variability in this compound concentrations between animals.
-
Question: We are observing significant inter-animal variability in the concentration of this compound in the same ocular tissues at the same time point. What could be the cause and how can we mitigate this?
-
Answer:
-
Potential Cause 1: Inconsistent Injection Technique. The exact placement of the needle tip within the vitreous can affect the initial distribution of the drug. The large lens and small pars plana in rabbits make the angle of needle insertion critical.[9]
-
Solution 1: Standardize the intravitreal injection procedure meticulously. Ensure all researchers are trained on the same technique, including the angle and depth of needle insertion. Consider using a standardized injection device if available.
-
Potential Cause 2: Individual Animal Differences. Physiological differences between animals, such as vitreous volume and clearance rates, can contribute to variability.
-
Solution 2: Increase the number of animals per group to improve statistical power and account for biological variability. Randomize animals to different treatment groups and time points.
-
Issue 2: Lower than expected this compound concentrations in the retina.
-
Question: Our results show very low concentrations of this compound in the retina, below the expected therapeutic range. What could be the reason?
-
Answer:
-
Potential Cause 1: Drug Degradation. siRNAs can be susceptible to degradation by nucleases present in ocular tissues.
-
Solution 1: Ensure proper sample handling and storage to minimize degradation. Use an assay that specifically measures the intact siRNA, such as the LNA-based ELISA, to differentiate from degraded fragments.
-
Potential Cause 2: Inefficient Tissue Penetration. The inner limiting membrane of the retina can be a barrier to the penetration of large molecules like siRNAs.
-
Solution 2: While this compound has been shown to penetrate the retina, formulation strategies or co-administration with penetration enhancers could be explored in future studies if this is a persistent issue.
-
Issue 3: Difficulty in quantifying this compound in small tissue samples.
-
Question: We are struggling to accurately quantify this compound in small tissues like the RPE and choroid due to the low amount of drug present. How can we improve our detection sensitivity?
-
Answer:
-
Potential Cause: Assay Sensitivity. The chosen analytical method may not be sensitive enough for the low concentrations in these tissues.
-
Solution: Employ a highly sensitive quantification method like the LNA Hybridization-Ligation ECL ELISA, which has been shown to have picomolar sensitivity. Optimize the assay for small sample volumes and low analyte concentrations.
-
Issue 4: Discrepancy between radiolabeled and intact drug measurements.
-
Question: There is a significant difference between the total radioactivity measured and the concentration of intact this compound determined by ELISA. Why is this?
-
Answer:
-
Potential Cause: Drug Metabolism. The radiolabel measures the parent drug and all of its metabolites. The ELISA is specific for the intact drug. A discrepancy indicates that this compound is being metabolized in the eye.
-
Solution: This is an expected finding and provides valuable information on the metabolic stability of the drug in the ocular environment. Report both sets of data to give a complete picture of the drug's disposition.
-
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. This compound for the Treatment of Wet, Age-Related Macular Degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound (Cand5) - Wet AMD Discontinued | amdbook.org [amdbook.org]
- 5. Combination therapy using the small interfering RNA this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound for the treatment of wet, age-related macular degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Opko Health, Inc. Announces Update on Phase III Clinical Trial of this compound; Company Decided to Terminate Clinical Study - BioSpace [biospace.com]
- 8. managedhealthcareexecutive.com [managedhealthcareexecutive.com]
- 9. nc3rs.org.uk [nc3rs.org.uk]
Validation & Comparative
comparing the efficacy of Bevasiranib and bevacizumab in wet AMD models
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical efficacy of Bevasiranib and bevacizumab in animal models of wet age-related macular degeneration (AMD). While this compound, a small interfering RNA (siRNA) therapeutic, is no longer in clinical development, an examination of its preclinical performance alongside the widely used anti-VEGF antibody bevacizumab offers valuable insights into the distinct mechanisms of action and their therapeutic potential in targeting choroidal neovascularization (CNV), the hallmark of wet AMD.
At a Glance: Mechanisms of Action
This compound and bevacizumab both target vascular endothelial growth factor (VEGF), a key driver of angiogenesis and vascular permeability in wet AMD, but they do so through fundamentally different mechanisms.
-
This compound: A synthetic siRNA molecule designed to specifically target the messenger RNA (mRNA) of VEGF-A. By degrading the VEGF-A mRNA within retinal cells, this compound effectively "silences" the gene, leading to a downstream reduction in the production of VEGF-A protein.
-
Bevacizumab: A full-length humanized monoclonal antibody that directly binds to and neutralizes all isoforms of the VEGF-A protein in the extracellular space. This prevents VEGF-A from binding to its receptors (VEGFR-1 and VEGFR-2) on endothelial cells, thereby inhibiting downstream signaling that leads to neovascularization and vascular leakage.
Signaling Pathway and Drug Intervention
The following diagram illustrates the signaling pathway leading to choroidal neovascularization in wet AMD and the points of intervention for this compound and bevacizumab.
Preclinical Efficacy in Wet AMD Models
Quantitative Efficacy Data
| Therapeutic Agent | Animal Model | Key Efficacy Endpoints | Quantitative Results | Citation |
| This compound | Cynomolgus Monkey (Laser-induced CNV) | Reduction in CNV Area | >50% reduction compared to control (P < 0.0001 for all doses) | [1] |
| Reduction in Vascular Leakage | Significant, dose-dependent reduction (P = 0.0007) | [1] | ||
| Bevacizumab | African Green Monkey (Laser-induced CNV) | Inhibition of high-grade CNV lesions | Completely abolished the development of grade IV lesions | [2] |
| Reduction in Fluorescein Leakage | Significantly lowered fluorescein signal intensity (P < 0.0001) | [2] | ||
| Reduction in CNV Area | Significant reduction compared to vehicle-treated controls (P = 0.038) | [2] | ||
| Bevacizumab | Rhesus Monkey (Laser-induced CNV) | Change in Retinal Thickness | -159.3 ± 62.2% at Day 14; -154.0 ± 45.1% at Day 28 (P < 0.01 vs. Vehicle) | [3] |
| Change in Leakage Area | -75.3 ± 49.4% at Day 14; -78.0 ± 42.6% at Day 28 (P < 0.01 vs. Vehicle) | [3] |
Experimental Protocols
The laser-induced choroidal neovascularization model in non-human primates is a standard and well-validated preclinical model for wet AMD. The general workflow and key methodologies are outlined below.
Experimental Workflow
Key Experimental Methodologies
1. Laser-Induced Choroidal Neovascularization (CNV):
-
Objective: To create experimental CNV lesions that mimic those found in wet AMD.
-
Procedure: A laser is used to create small, controlled burns in the macula, rupturing Bruch's membrane. This injury stimulates an angiogenic response, leading to the growth of new blood vessels from the choroid into the subretinal space. Laser parameters such as power, duration, and spot size are carefully controlled to produce consistent lesions.
2. Intravitreal Injection:
-
Objective: To deliver the therapeutic agent directly to the vitreous cavity of the eye.
-
Procedure: Under anesthesia, a small-gauge needle is used to inject a precise volume of this compound, bevacizumab, or a vehicle control into the vitreous.
3. Fluorescein Angiography (FA):
-
Objective: To visualize and quantify the extent of vascular leakage from the CNV lesions.
-
Procedure: A fluorescent dye (sodium fluorescein) is injected intravenously. A series of photographs of the retina are taken using a specialized fundus camera with appropriate filters. The dye travels through the retinal and choroidal vessels. In areas of neovascularization, the dye leaks out of the abnormal, permeable vessels, and the extent of this leakage is graded and can be quantified using image analysis software.
4. Optical Coherence Tomography (OCT):
-
Objective: To obtain high-resolution, cross-sectional images of the retina to measure retinal thickness and assess for the presence of sub- and intra-retinal fluid.
-
Procedure: A non-invasive imaging technique that uses light waves to take cross-section pictures of the retina. An increase in retinal thickness is indicative of fluid accumulation secondary to vascular leakage.
5. Histopathology and Immunohistochemistry:
-
Objective: To examine the cellular and molecular characteristics of the CNV lesions post-mortem.
-
Procedure: After the in-life phase of the study, eyes are enucleated and processed for histological sectioning. Staining with specific markers (e.g., for endothelial cells) can be used to visualize and quantify the extent of the neovascularization in choroidal flat mounts.
Discussion and Conclusion
The available preclinical data from non-human primate models of laser-induced CNV suggest that both this compound and bevacizumab are effective at inhibiting the key pathological features of wet AMD, namely choroidal neovascularization and vascular leakage.
This compound, with its novel siRNA-based mechanism of silencing VEGF gene expression, demonstrated a significant and dose-dependent reduction in both CNV area and vascular leakage. This "upstream" approach of preventing protein production offers a conceptually different therapeutic strategy compared to the direct protein neutralization of antibodies.
Bevacizumab, a monoclonal antibody that directly targets the VEGF protein, has shown robust efficacy in these models, completely preventing the formation of severe CNV lesions and significantly reducing vascular leakage and retinal thickness. Its widespread off-label clinical use is a testament to its therapeutic benefit.
References
- 1. This compound for the Treatment of Wet, Age-Related Macular Degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparing The Efficacy Of An Anti-Human VEGF-A Neutralizing Antibody Versus Bevacizumab On A Laser-Induced Choroidal Neovascularization (CNV) Rhesus Monkey Model - PMC [pmc.ncbi.nlm.nih.gov]
Validating VEGF Knockdown in Retinal Cells: A Comparative Guide to Bevasiranib and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Bevasiranib, a small interfering RNA (siRNA) therapeutic, for the validation of Vascular Endothelial Growth Factor (VEGF) knockdown in retinal cells. While this compound's clinical development was discontinued, its mechanism of action offers a valuable case study for researchers investigating RNA interference (RNAi) technologies for ocular diseases. This document compares this compound to other common anti-VEGF modalities and provides supporting experimental data and protocols for researchers in the field.
Introduction to this compound and Anti-VEGF Strategies
This compound is a first-in-class siRNA drug designed to silence the expression of genes that produce VEGF.[1][2][3] VEGF is a critical signaling protein that promotes the growth of new blood vessels (angiogenesis) and is a key contributor to the pathology of neovascular age-related macular degeneration (wet AMD) and other retinal diseases.[4][5] Unlike monoclonal antibodies that bind to and neutralize existing VEGF proteins, this compound acts upstream by degrading VEGF mRNA, thereby preventing its translation into protein.[5][6]
The primary alternatives to siRNA-based therapies like this compound are monoclonal antibodies that directly target the VEGF protein. These include:
-
Ranibizumab (Lucentis®): A humanized recombinant monoclonal antibody fragment that targets all isoforms of VEGF-A.[4][7]
-
Bevacizumab (Avastin®): A full-length humanized monoclonal antibody that also targets all isoforms of VEGF-A. It is used off-label for treating retinal neovascular diseases.[4][7]
This guide will compare these different approaches for validating VEGF knockdown in a research setting.
Comparative Efficacy of VEGF Knockdown
| Therapeutic Agent | Mechanism of Action | Target | Reported Efficacy | Key Considerations |
| This compound | RNA interference (siRNA) | VEGF mRNA | Preclinical primate studies showed a dose-dependent and significant inhibition of choroidal neovascularization (CNV)[5]. Clinical trials showed some activity but were unlikely to meet the primary endpoint as monotherapy[8][9]. | Acts upstream to prevent VEGF synthesis. Potential for longer duration of action compared to protein-based therapies. Clinical development was halted. |
| Ranibizumab (Lucentis®) | Monoclonal Antibody Fragment | VEGF-A Protein | High binding affinity to all VEGF-A isoforms. Clinically proven to improve visual acuity in patients with wet AMD[4][7]. | Directly neutralizes existing VEGF. Requires frequent intravitreal injections. |
| Bevacizumab (Avastin®) | Full-length Monoclonal Antibody | VEGF-A Protein | Similar efficacy to Ranibizumab in many clinical settings for treating wet AMD[10][11]. | Off-label use for ophthalmic indications. Larger molecule which may affect retinal penetration compared to Ranibizumab[12]. |
| Other siRNAs | RNA interference (siRNA) | VEGF or VEGFR mRNA | Various preclinical studies have demonstrated significant knockdown of VEGF or its receptors in retinal cells[13]. | Efficacy is dependent on the specific siRNA sequence, chemical modifications, and delivery vehicle. |
Experimental Protocols for Validating VEGF Knockdown
Validating the efficacy of any anti-VEGF therapeutic in retinal cells requires robust in vitro and in vivo experimental models. Below are detailed methodologies for key experiments.
In Vitro Validation in Retinal Pigment Epithelial (RPE) Cells
1. Cell Culture:
-
Human retinal pigment epithelial (ARPE-19) cells are a commonly used cell line.
-
Culture cells in a 1:1 mixture of Dulbecco's modified Eagle's medium (DMEM) and Ham's F12 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Maintain cells at 37°C in a humidified atmosphere of 5% CO2.
2. Transfection with this compound or other siRNAs:
-
Plate ARPE-19 cells in 6-well or 12-well plates.
-
At 70-80% confluency, transfect cells with this compound or a control siRNA using a suitable transfection reagent (e.g., Lipofectamine™ RNAiMAX) according to the manufacturer's protocol.
-
A typical concentration range for siRNA is 10-100 nM.
3. Quantification of VEGF mRNA Knockdown (RT-qPCR):
-
RNA Extraction: At 24-72 hours post-transfection, lyse the cells and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit).
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a high-capacity cDNA reverse transcription kit.
-
qPCR: Perform real-time quantitative PCR using a SYBR Green or TaqMan-based assay with primers specific for human VEGF-A and a housekeeping gene (e.g., GAPDH, β-actin) for normalization.
-
Forward Primer (VEGF-A): 5'-GCAGAATCATCACGAAGTGGT-3'
-
Reverse Primer (VEGF-A): 5'-TCTCGATTGGATGGCAGTAGC-3'
-
-
Calculate the relative knockdown of VEGF mRNA using the ΔΔCt method.
4. Quantification of VEGF Protein Reduction (ELISA):
-
Sample Collection: At 48-72 hours post-transfection, collect the cell culture supernatant.
-
ELISA: Measure the concentration of secreted VEGF-A in the supernatant using a commercially available human VEGF-A ELISA kit, following the manufacturer's instructions.
-
Normalize the VEGF concentration to the total protein content of the cell lysate from the corresponding well.
In Vivo Validation in Animal Models
1. Animal Model of Choroidal Neovascularization (CNV):
-
Laser-Induced CNV in Mice or Rats: This is a widely used model to mimic aspects of wet AMD.
-
Anesthetize the animal and dilate the pupils.
-
Use a laser to rupture Bruch's membrane at several locations in the posterior pole of the retina, avoiding major retinal vessels.
-
This injury induces the growth of new blood vessels from the choroid.
-
-
Transgenic Models: Mice overexpressing human VEGF (hVEGF) can also be used[14].
2. Intravitreal Injection:
-
Anesthetize the animal.
-
Using a 33-gauge needle, perform an intravitreal injection of this compound, an anti-VEGF antibody, or a control substance into the vitreous cavity.
-
Typical injection volumes are 1-2 µL for mice.
3. Evaluation of CNV:
-
Fluorescein Angiography (FA): At various time points post-injection (e.g., 7, 14, and 21 days), perform FA to visualize the leakage from the CNV lesions.
-
Choroidal Flat Mounts: At the end of the experiment, euthanize the animals, enucleate the eyes, and prepare choroidal flat mounts.
-
Stain the flat mounts with an isolectin B4 conjugate to visualize the vasculature and quantify the area of the CNV lesions using imaging software.
Visualizing Pathways and Workflows
To better understand the mechanisms and experimental processes involved, the following diagrams have been generated using the Graphviz DOT language.
Caption: VEGF signaling pathway and points of therapeutic intervention.
Caption: Experimental workflow for validating VEGF knockdown.
Conclusion
References
- 1. Newly Published Study Shows OPKO's siRNA this compound Is Taken Up by Target Tissues in the Eye :: OPKO Health, Inc. (OPK) [opko.com]
- 2. OPKO's this compound Named One of Most Promising Drugs Recently Entering Phase III Trials :: OPKO Health, Inc. (OPK) [opko.com]
- 3. europe.ophthalmologytimes.com [europe.ophthalmologytimes.com]
- 4. This compound for the treatment of wet, age-related macular degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound for the Treatment of Wet, Age-Related Macular Degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Combination therapy using the small interfering RNA this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. retinafoundation.com [retinafoundation.com]
- 8. siRNA [amdbook.org]
- 9. Opko Health, Inc. Announces Update on Phase III Clinical Trial of this compound; Company Decided to Terminate Clinical Study - BioSpace [biospace.com]
- 10. Animal study suggests bevacizumab is equivalent to ranibizumab for wet AMD, raises possibility of systemic effect - American Academy of Ophthalmology [aao.org]
- 11. iovs.arvojournals.org [iovs.arvojournals.org]
- 12. Preclinical aspects of anti-VEGF agents for the treatment of wet AMD: ranibizumab and bevacizumab - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. cyagen.com [cyagen.com]
A Comparative Analysis of Anti-VEGF siRNAs in Ophthalmic Neovascular Diseases
For Researchers, Scientists, and Drug Development Professionals
The advent of anti-vascular endothelial growth factor (VEGF) therapies has revolutionized the management of neovascular ocular diseases such as wet age-related macular degeneration (AMD) and diabetic retinopathy. While monoclonal antibodies have been the mainstay of treatment, small interfering RNA (siRNA) technology offers a promising alternative by silencing the expression of VEGF and its receptors at the genetic level. This guide provides a comparative overview of the performance of key anti-VEGF siRNAs that have undergone preclinical and clinical evaluation, with a focus on bevasiranib and Sirna-027, supported by available experimental data.
Introduction to Anti-VEGF siRNAs in Ophthalmology
Pathological ocular neovascularization, the abnormal growth of new blood vessels in the eye, is a primary driver of vision loss in several retinal diseases. This process is largely mediated by the VEGF signaling pathway. siRNAs are double-stranded RNA molecules that can induce the degradation of specific messenger RNA (mRNA), thereby preventing the synthesis of disease-causing proteins like VEGF. The potential advantages of siRNA-based therapies include high specificity and the potential for a longer duration of action compared to protein-based antagonists.[1][2]
This comparison focuses on two of the most clinically advanced anti-VEGF siRNA candidates for ophthalmic use:
-
This compound (formerly Cand5): An siRNA designed to directly target and silence the mRNA of VEGFA.[3][4]
-
Sirna-027 (AGN211745): A chemically modified siRNA that targets the mRNA of VEGF receptor 1 (VEGFR1).[5][6][7]
Comparative Data Presentation
The following tables summarize the available quantitative data from preclinical and clinical studies of this compound and Sirna-027. It is important to note that direct head-to-head comparative trials are limited, and the clinical development of both candidates was discontinued due to lack of efficacy in late-stage trials.[1][6][8]
Table 1: Preclinical Efficacy of Anti-VEGF siRNAs in Animal Models of Choroidal Neovascularization (CNV)
| siRNA Candidate | Target | Animal Model | Administration | Efficacy Outcome | Reference |
| This compound | VEGFA | Non-human primate (laser-induced CNV) | Intravitreal | >50% reduction in CNV area | [2] |
| Sirna-027 | VEGFR1 | Mouse (laser-induced CNV) | Intravitreal or Periocular | 45-66% reduction in CNV area | [5][9] |
Table 2: Overview of Clinical Trial Outcomes for Anti-VEGF siRNAs
| siRNA Candidate | Target | Phase of Development | Key Efficacy Endpoints | Safety and Tolerability | Reason for Discontinuation | Reference |
| This compound | VEGFA | Phase 3 (COBALT trial) | Improvement in visual acuity (adjunct to ranibizumab) | Generally well-tolerated with no major systemic safety issues identified.[1][8] | Unlikely to meet primary endpoint of improved visual acuity.[1][8] | [1][8][10] |
| Sirna-027 | VEGFR1 | Phase 2 | Improvement in visual acuity (compared to ranibizumab) | Safe and well-tolerated in Phase 1 up to 1600 µ g/eye .[11][12] | Failed to meet efficacy endpoint for visual acuity improvement.[6][12] | [6][11][12] |
Table 3: Phase 1 Clinical Trial Data for Sirna-027 in Wet AMD
| Dose | Number of Patients | Key Outcomes | Reference |
| 100-1200 µg (single intravitreal injection) | 22 | 100% showed visual acuity stabilization; 23% had clinically significant improvement in visual acuity at 8 weeks. A relevant decrease in central foveal thickness was observed. | [13] |
| 100-1600 µg (single intravitreal injection) | 26 | Well-tolerated with no dose-limiting toxicities. Stabilization or improvement in visual acuity and foveal thickness observed, most pronounced at 100 and 200 µg doses. | [11][12] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of key experimental protocols cited in the evaluation of anti-VEGF siRNAs.
In Vitro VEGF Suppression Assay
-
Objective: To determine the efficacy of an siRNA in reducing VEGF expression in a relevant cell line.
-
Cell Lines: Human retinal pigment epithelial (RPE) cells (e.g., ARPE-19) or human retinal microvascular endothelial cells (HRECs) are commonly used.[14][15]
-
Methodology:
-
Cells are cultured to a desired confluency in appropriate media.
-
Cells are transfected with the anti-VEGF siRNA or a control siRNA using a suitable transfection reagent (e.g., lipofectamine).[16]
-
To mimic hypoxic conditions that upregulate VEGF in vivo, cells may be treated with a hypoxia-inducing agent (e.g., cobalt chloride) or cultured in a low-oxygen environment.[17]
-
After a specified incubation period (e.g., 24-48 hours for mRNA analysis, longer for protein analysis), the supernatant or cell lysate is collected.[14][15]
-
VEGF levels are quantified using an enzyme-linked immunosorbent assay (ELISA).[17]
-
The percentage of VEGF reduction in siRNA-treated cells is calculated relative to control-treated cells.
-
Laser-Induced Choroidal Neovascularization (CNV) in Mice
-
Objective: To evaluate the in vivo efficacy of an anti-VEGF siRNA in a model of neovascular AMD.[18][19]
-
Animal Model: Pigmented mice, such as the C57BL/6 strain, are typically used as their retinal pigment absorbs the laser energy effectively.[20]
-
Methodology:
-
Mice are anesthetized, and their pupils are dilated.[21][22]
-
A diode or argon laser is used to create focal burns on the retina, rupturing Bruch's membrane. The appearance of a cavitation bubble confirms a successful rupture.[21][23]
-
The anti-VEGF siRNA or a control is administered via intravitreal or periocular injection immediately after laser treatment.[5][21]
-
After a period of 7 to 14 days, the mice are euthanized.[18]
-
The eyes are enucleated, and choroidal flat mounts are prepared.
-
The neovascular lesions are stained with a fluorescent dye (e.g., fluorescein-labeled dextran or isolectin B4) and imaged using fluorescence microscopy.[9]
-
The area of CNV is quantified using image analysis software, and the percentage of reduction in the treated group is compared to the control group.[9]
-
Cytotoxicity Assay
-
Objective: To assess the potential toxic effects of the siRNA and its delivery vehicle on retinal cells.
-
Cell Line: ARPE-19 cells are a common choice.[3]
-
Methodology:
-
Cells are seeded in a multi-well plate and allowed to adhere.
-
Cells are treated with varying concentrations of the siRNA formulation.
-
After a specified incubation period (e.g., 24-72 hours), a viability assay is performed. The MTT assay is a common method, which measures the metabolic activity of the cells.[3][16]
-
Cell viability is calculated as a percentage relative to untreated control cells.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological and experimental processes is essential for a clear understanding. The following diagrams were generated using the DOT language.
Caption: VEGF-A signaling pathway and points of intervention for this compound and Sirna-027.
Caption: General experimental workflow for preclinical evaluation of anti-VEGF siRNAs.
Conclusion
Anti-VEGF siRNAs represent a promising therapeutic modality for neovascular ocular diseases, offering a distinct mechanism of action compared to existing antibody-based therapies. The preclinical data for candidates like this compound and Sirna-027 demonstrated significant efficacy in reducing choroidal neovascularization in animal models. However, these promising early results did not translate into sufficient clinical efficacy in later-stage trials to warrant their continued development.
References
- 1. managedhealthcareexecutive.com [managedhealthcareexecutive.com]
- 2. This compound for the Treatment of Wet, Age-Related Macular Degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Avoiding the Pitfalls of siRNA Delivery to the Retinal Pigment Epithelium with Physiologically Relevant Cell Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound for the treatment of wet, age-related macular degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 6. AGN-745 (Sirna-027) - Wet AMD Development was halted | amdbook.org [amdbook.org]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. Opko Health, Inc. Announces Update on Phase III Clinical Trial of this compound; Company Decided to Terminate Clinical Study - BioSpace [biospace.com]
- 9. ophthalmologytimes.com [ophthalmologytimes.com]
- 10. This compound (Cand5) - Wet AMD Discontinued | amdbook.org [amdbook.org]
- 11. RNAi-based treatment for neovascular age-related macular degeneration by Sirna-027 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Sirna Announces Phase I Clinical Trial Data for Sirna-027 | Technology Networks [technologynetworks.com]
- 14. SiRNA silencing of VEGF, IGFs, and their receptors in human retinal microvascular endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Inhibition of AGS Cancer Cell Proliferation following siRNA-Mediated Downregulation of VEGFR2 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Small interfering RNA (siRNA) targeting VEGF effectively inhibits ocular neovascularization in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Laser-induced choroidal neovascularization model to study age-related macular degeneration in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. A Mouse Model for Laser-induced Choroidal Neovascularization - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Optimization of an Image-Guided Laser-Induced Choroidal Neovascularization Model in Mice | PLOS One [journals.plos.org]
- 21. 2.6. Mouse Model of Laser-Induced Choroidal Neovascularization (CNV) [bio-protocol.org]
- 22. app.jove.com [app.jove.com]
- 23. orbi.uliege.be [orbi.uliege.be]
A Comparative Analysis of Bevasiranib and Pegaptanib for Neovascular Age-Related Macular Degeneration
For researchers and professionals in the field of ophthalmology and drug development, this guide provides a detailed comparison of two anti-angiogenic therapies for neovascular (wet) age-related macular degeneration (AMD): bevasiranib and pegaptanib. This document synthesizes available data on their efficacy and safety, presents experimental protocols from key clinical trials, and visualizes their mechanisms of action.
Efficacy Data
While direct head-to-head clinical trial data is limited, this section summarizes the efficacy findings from key studies for both this compound and pegaptanib.
This compound Efficacy Data
Preliminary results from Phase 1 and 2 clinical trials of this compound have shown potential for treating wet AMD and diabetic macular edema, though detailed data in peer-reviewed literature is scarce.[1] A non-randomized, open-label, dose-comparison Phase 1 study was conducted to establish tolerability and preliminary efficacy.[1] In a non-human primate model of choroidal neovascularization (CNV), this compound significantly inhibited the growth of the neovascular area by over 50% compared to control animals at all three tested doses (70 μg, 150 μg, and 350 μg) (P < 0.0001).[1] Furthermore, it demonstrated a dose-dependent reduction in vascular leakage (P = 0.0007).[1] The Phase 3 COBALT study was designed to compare this compound administered every 8 or 12 weeks with Lucentis® given every 4 weeks.[1][2] Another Phase 3 study, the CARBON trial, aimed to evaluate this compound as a maintenance therapy following initial treatment with Lucentis®.[1]
| Trial/Study | Phase | Key Efficacy Endpoints & Results |
| Preclinical (Primate Model) | Preclinical | >50% reduction in CNV area compared to control (P < 0.0001).[1] Dose-dependent reduction in vascular leakage (P = 0.0007).[1] |
| Phase 1 | 1 | Established tolerability and preliminary efficacy.[1] |
| Phase 2 (C.A.R.E. Trial) | 2 | Showed a trend toward dose-dependent efficacy across multiple endpoints including near vision and lesion size.[3] |
| COBALT Study | 3 | Designed to assess non-inferiority to Lucentis® with less frequent dosing.[2] |
| CARBON Study | 3 | Designed to evaluate this compound as a maintenance therapy.[1] |
Pegaptanib Efficacy Data
The efficacy of pegaptanib was primarily established in the two-year, concurrent, prospective, randomized, multicenter, double-masked, sham-controlled V.I.S.I.O.N. trials.[4][5]
| Trial | Phase | Key Efficacy Endpoints & Results |
| V.I.S.I.O.N. Trials (Year 1) | 3 | Primary endpoint: proportion of patients losing fewer than 15 letters of visual acuity at 54 weeks.[6] All three doses (0.3 mg, 1 mg, 3 mg) showed a statistically significant benefit over sham injection (P < 0.001 for 0.3 mg and 1 mg, P = 0.03 for 3 mg).[1] The rate of vision decline was significantly lower in pegaptanib-treated groups compared to placebo.[7] |
| V.I.S.I.O.N. Trials (Year 2) | 3 | Patients continuing 0.3 mg pegaptanib maintained their visual acuity compared to those who discontinued therapy or received usual care.[5] The proportion of patients losing >15 letters from baseline was halved in the group continuing 0.3 mg pegaptanib (7%) compared to those discontinuing (14%).[5] |
Safety Profile
This compound Safety Data
This compound has demonstrated a favorable safety profile in clinical trials to date.[8] Preclinical and clinical research have supported its safety.[9]
Pegaptanib Safety Data
The two-year safety results from the V.I.S.I.O.N. trials indicated that all doses of pegaptanib were well-tolerated.[4][6]
| Adverse Event | Pegaptanib (Year 1 of V.I.S.I.O.N. Trials) | Pegaptanib (Year 2 of V.I.S.I.O.N. Trials) |
| Endophthalmitis | 12 events (0.16% per injection)[4] | No reports[4] |
| Retinal Detachment | 6 events (0.08% per injection)[4] | 4 events (0.15% per injection)[4] |
| Traumatic Cataract | 5 events (0.07% per injection)[4] | No reports[4] |
There was no evidence of an increase in systemic adverse events such as hypertension or thromboembolic events with pegaptanib compared to sham-treated patients.[4]
Experimental Protocols
This compound: Primate Model of Choroidal Neovascularization
-
Subjects: Cynomolgus monkeys with laser-induced CNV.
-
Treatment: Three intravitreal doses of this compound (70 μg, 150 μg, or 350 μg).
-
Monitoring: Weekly ophthalmic examination, color photography, and fluorescein angiography for 36 days post-laser injury. Electroretinograms were also measured.[1]
Pegaptanib: V.I.S.I.O.N. Trials
-
Study Design: Two concurrent, prospective, randomized, multicenter, double-masked, sham-controlled studies.[4][5]
-
Participants: Approximately 1200 patients with neovascular AMD.[7]
-
Intervention (Year 1): Patients were randomly assigned to receive intravitreal injections of pegaptanib (0.3 mg, 1 mg, or 3 mg) or sham injections every 6 weeks for 54 weeks.[4][7]
-
Intervention (Year 2): Patients initially on pegaptanib were re-randomized to either continue or discontinue therapy for another 48 weeks. Sham-treated patients were re-randomized to continue sham or receive one of the pegaptanib doses.[4][5]
-
Primary Outcome Measure: Proportion of patients who lost less than 15 letters of visual acuity from baseline over 54 weeks.[7]
Mechanism of Action
This compound: RNA Interference Pathway
This compound is a small interfering RNA (siRNA) designed to silence the gene responsible for producing vascular endothelial growth factor (VEGF).[2][8] By down-regulating the synthesis of VEGF-A mRNA, it prevents the production of the VEGF protein, a key driver of angiogenesis and increased vascular permeability in wet AMD.[1] Recent studies suggest that this compound may also suppress CNV through an alternative mechanism involving toll-like receptor 3 (TLR3).[1]
This compound's RNAi mechanism of action.
Pegaptanib: VEGF Antagonism Pathway
Pegaptanib is a pegylated anti-VEGF aptamer, which is a single strand of nucleic acid that specifically binds to the 165 isoform of VEGF (VEGF165).[7] By binding to VEGF165, pegaptanib acts as a VEGF antagonist, preventing this specific isoform from binding to its receptors on endothelial cells.[7][10][11] This action inhibits angiogenesis and reduces vascular permeability.[7][10]
Pegaptanib's VEGF antagonism mechanism.
Experimental Workflow: V.I.S.I.O.N. Trials
The V.I.S.I.O.N. trials for pegaptanib followed a two-year protocol involving initial treatment and subsequent re-randomization to assess long-term efficacy and safety.
V.I.S.I.O.N. Trials experimental workflow.
References
- 1. This compound for the Treatment of Wet, Age-Related Macular Degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Opko Health Initiates Phase 3 Trial of this compound for the Treatment of AMD :: OPKO Health, Inc. (OPK) [opko.com]
- 3. Acuity Pharmaceuticals Reports Positive Initial Phase II Results For this compound (Cand5) In Wet AMD - BioSpace [biospace.com]
- 4. Pegaptanib sodium for neovascular age-related macular degeneration: two-year safety results of the two prospective, multicenter, controlled clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Year 2 efficacy results of 2 randomized controlled clinical trials of pegaptanib for neovascular age-related macular degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Clinical experience with pegaptanib sodium - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pegaptanib - Wikipedia [en.wikipedia.org]
- 8. OPKO's this compound Named One of Most Promising Drugs Recently Entering Phase III Trials :: OPKO Health, Inc. (OPK) [opko.com]
- 9. Combination therapy using the small interfering RNA this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. go.drugbank.com [go.drugbank.com]
- 11. Pegaptanib - PubChem [pubchem.ncbi.nlm.nih.gov]
A Head-to-Head Showdown: Unraveling the Preclinical Efficacy of Leading VEGF Inhibitors
A comprehensive analysis of key preclinical data reveals distinct efficacy and mechanistic profiles among prominent Vascular Endothelial Growth Factor (VEGF) inhibitors, offering critical insights for researchers and drug development professionals. This guide synthesizes head-to-head comparisons of leading agents, presenting quantitative data, detailed experimental methodologies, and visual representations of their mechanisms of action and experimental workflows.
The inhibition of VEGF signaling remains a cornerstone of anti-angiogenic therapy in oncology. Several VEGF inhibitors have gained regulatory approval, yet their preclinical performance can vary significantly across different tumor models and experimental conditions. This guide provides an objective comparison of prominent VEGF inhibitors—including the monoclonal antibody Bevacizumab and the small molecule tyrosine kinase inhibitors (TKIs) Axitinib, Sorafenib, and Sunitinib—by summarizing key findings from head-to-head preclinical studies.
Comparative Efficacy of VEGF Inhibitors in Preclinical Tumor Models
The following tables summarize quantitative data from preclinical studies, offering a direct comparison of the anti-tumor efficacy of various VEGF inhibitors. These studies utilize common preclinical endpoints such as tumor growth inhibition and reduction in microvessel density to assess therapeutic efficacy.
| VEGF Inhibitor | Tumor Model | Key Efficacy Endpoint | Result | Reference |
| Axitinib | Glioblastoma (in vitro) | Cell Viability | Potent anticancer drug | [1] |
| Sorafenib | Glioblastoma (in vitro) | Autophagy | Induced autophagy in T98G cells | [1] |
| Axitinib vs. Sorafenib | Metastatic Renal Cell Carcinoma (Phase III Trial) | Median Progression-Free Survival (PFS) | Axitinib: 10.1 months, Sorafenib: 6.5 months | [1] |
| VEGF-Grab vs. Aflibercept | Mouse Oxygen-Induced Retinopathy (OIR) | Suppression of Retinal Neovascularization | Comparable efficacy | [2] |
| VEGF-Grab vs. Aflibercept | Rat Laser-Induced Choroidal Neovascularization (CNV) | CNV Inhibition | Similar efficacy | [2] |
| Axitinib vs. Sorafenib | Human Endothelial Cells (in vitro, post-sunitinib resistance) | HUVEC Growth | Axitinib significantly reduced HUVEC growth | [3] |
| Sunitinib + Paclitaxel vs. Bevacizumab + Paclitaxel | Advanced Breast Cancer (Phase III Trial) | Median Progression-Free Survival (PFS) | Sunitinib arm: 7.4 months, Bevacizumab arm: 9.2 months | [4] |
Understanding the Mechanism: The VEGF Signaling Pathway
The efficacy of these inhibitors stems from their ability to disrupt the VEGF signaling cascade, a critical pathway for angiogenesis. VEGF ligands bind to VEGF receptors (VEGFRs) on endothelial cells, triggering a series of downstream signaling events that lead to cell proliferation, migration, and survival, ultimately resulting in the formation of new blood vessels that supply tumors with essential nutrients and oxygen. The diagram below illustrates this pathway and the points of intervention for different classes of VEGF inhibitors.
Caption: VEGF signaling pathway and points of inhibitor intervention.
A Look into the Lab: Experimental Protocols
The following section details the methodologies for key experiments cited in the preclinical comparison of VEGF inhibitors. These protocols provide a framework for understanding how the efficacy data was generated.
In Vivo Tumor Xenograft Model
A common method to evaluate the in vivo efficacy of anti-cancer agents is the tumor xenograft model.
1. Cell Culture and Implantation:
-
Human cancer cell lines (e.g., glioblastoma, colorectal) are cultured under standard laboratory conditions.
-
A specific number of viable cells (typically 1x10^6 to 1x10^7) are suspended in a suitable medium, often mixed with Matrigel, and subcutaneously injected into the flank of immunocompromised mice (e.g., nude or SCID mice).
2. Tumor Growth Monitoring and Treatment Initiation:
-
Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly using calipers and calculated using the formula: (Length x Width²)/2.
-
Once tumors reach the desired size, mice are randomized into treatment and control groups.
3. Drug Administration:
-
VEGF inhibitors are administered according to previously established dosing schedules and routes. For example, Bevacizumab is typically given via intraperitoneal injection, while TKIs like Axitinib and Sorafenib are often administered orally.
-
The control group receives a vehicle control.
4. Efficacy Assessment:
-
Tumor volumes are monitored throughout the study.
-
At the end of the study, mice are euthanized, and tumors are excised and weighed.
-
A portion of the tumor tissue is often processed for further analysis, such as immunohistochemistry to determine microvessel density (e.g., using CD31 staining).
The workflow for a typical in vivo efficacy study is outlined in the diagram below.
Caption: Generalized workflow for in vivo preclinical efficacy studies.
Framework for Comparative Analysis
The objective comparison of VEGF inhibitors in a preclinical setting requires a structured approach. The following diagram illustrates the logical framework for this analysis, integrating different facets of the evaluation.
Caption: Logical framework for the comparative analysis of VEGF inhibitors.
References
- 1. In vitro evaluation of Axitinib and Sorafenib treatment in glioblastoma cell viability and morphology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical Efficacy and Safety of VEGF-Grab, a Novel Anti-VEGF Drug, and Its Comparison to Aflibercept - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Sunitinib Plus Paclitaxel Versus Bevacizumab Plus Paclitaxel for First-Line Treatment of Patients With Advanced Breast Cancer: A Phase III, Randomized, Open-Label Trial - PMC [pmc.ncbi.nlm.nih.gov]
Bevasiranib COBALT Trial: A Comparative Analysis of a Terminated Phase III Study
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison and analysis of the Bevasiranib COBALT (Combining this compound And Lucentis Therapy) trial. The Phase III clinical trial was designed to evaluate the efficacy and safety of this compound, a small interfering RNA (siRNA) therapeutic, as a maintenance therapy for wet age-related macular degeneration (AMD). However, the trial was prematurely terminated, and as a result, a complete statistical validation of the data is not publicly available. This guide summarizes the available information on the trial's design, experimental protocols, and the circumstances surrounding its termination, offering valuable insights for researchers in the field of ophthalmology and drug development.
Overview of the COBALT Trial
The COBALT study was a Phase III, randomized, double-blinded, parallel-assignment clinical trial intended to assess the efficacy of this compound in maintaining visual acuity in patients with wet AMD who had been initially treated with ranibizumab (Lucentis®).[1][2] The trial was terminated following a recommendation from the Independent Data Monitoring Committee (IDMC), which concluded that the study was unlikely to meet its primary endpoint.[1][3][4][5]
Note on Data Availability: Detailed quantitative data and the full statistical analysis from the COBALT trial have not been publicly released following its early termination.[6] Therefore, a direct statistical validation and comparison of this compound's performance against the alternative (Lucentis® monotherapy) based on the COBALT trial's results cannot be provided. The information presented here is based on the publicly available trial design and announcements regarding its termination.
Experimental Protocols
The COBALT trial was designed to compare the safety and effectiveness of two different dosing regimens of this compound as a maintenance therapy against ranibizumab monotherapy.[6][7]
Patient Population: The trial enrolled over 330 patients with wet AMD.[2][7]
Trial Design: The study consisted of three treatment arms[8]:
-
Arm 1 (Control): Patients received intravitreal injections of ranibizumab (0.5 mg) every 4 weeks.[9]
-
Arm 2 (this compound 8-week): Patients initially received three monthly injections of ranibizumab. Following this induction phase, they received intravitreal injections of this compound every 8 weeks as a maintenance therapy.[8][9]
-
Arm 3 (this compound 12-week): Similar to Arm 2, patients received three initial monthly injections of ranibizumab, followed by intravitreal injections of this compound every 12 weeks for maintenance.[8][9]
Endpoints:
-
Primary Endpoint: The primary efficacy measure was the proportion of patients who avoided a loss of three or more lines of vision at week 60.[8]
-
Secondary Endpoint: A key secondary endpoint was the proportion of patients who achieved a successful visual acuity outcome without the need for rescue therapy with ranibizumab.[8]
Comparison of Treatment Arms in the COBALT Trial
| Feature | Control Arm (Lucentis® Monotherapy) | This compound Maintenance Arm 1 | This compound Maintenance Arm 2 |
| Investigational Drug | Ranibizumab (Lucentis®) | This compound | This compound |
| Initial Treatment | Ranibizumab | Three monthly injections of Ranibizumab | Three monthly injections of Ranibizumab |
| Maintenance Dosing Frequency | Every 4 weeks | Every 8 weeks | Every 12 weeks |
| Primary Outcome Measure | Proportion of patients avoiding ≥3 lines of vision loss at week 60 | Proportion of patients avoiding ≥3 lines of vision loss at week 60 | Proportion of patients avoiding ≥3 lines of vision loss at week 60 |
This compound's Proposed Mechanism of Action
This compound is an siRNA therapeutic designed to silence the expression of vascular endothelial growth factor (VEGF), a key protein involved in the abnormal blood vessel growth characteristic of wet AMD.
Caption: Proposed RNAi mechanism of action for this compound.
COBALT Trial Experimental Workflow
The following diagram illustrates the planned workflow for a patient participating in the this compound maintenance arms of the COBALT trial.
Caption: Experimental workflow for the COBALT trial's this compound arms.
References
- 1. This compound (Cand5) - Wet AMD Discontinued | amdbook.org [amdbook.org]
- 2. Opko Health Initiates Phase 3 Trial of this compound for the Treatment of AMD :: OPKO Health, Inc. (OPK) [opko.com]
- 3. managedhealthcareexecutive.com [managedhealthcareexecutive.com]
- 4. ophthalmologyweb.com [ophthalmologyweb.com]
- 5. Opko Health, Inc. Announces Update on Phase III Clinical Trial of this compound; Company Decided to Terminate Clinical Study - BioSpace [biospace.com]
- 6. This compound for the Treatment of Wet, Age-Related Macular Degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Opko Health Doses First Patient in Phase 3 COBALT Trial of this compound for the Treatment of AMD :: OPKO Health, Inc. (OPK) [opko.com]
- 8. Clinical Trial Spotlight | Retinal Physician [retinalphysician.com]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
Safety Operating Guide
Essential Safety and Logistical Information for Handling Bevasiranib
Bevasiranib is a small interfering RNA (siRNA) therapeutic designed to silence the expression of vascular endothelial growth factor (VEGF), a key protein involved in angiogenesis.[1][2] Although its clinical development for wet age-related macular degeneration was discontinued, the principles of handling siRNA compounds in a research setting remain critical for ensuring personnel safety and maintaining experimental integrity.[2] This guide provides essential procedural information for researchers, scientists, and drug development professionals handling this compound.
Operational Plan: Personal Protective Equipment (PPE)
When handling this compound in a laboratory setting, adherence to standard precautions for handling chemical and biological reagents is paramount. The following table summarizes the recommended personal protective equipment.
| PPE Category | Item | Specifications and Usage |
| Hand Protection | Nitrile or Latex Gloves | Wear disposable gloves when handling this compound solutions or contaminated surfaces. Change gloves immediately if contaminated, punctured, or torn. Avoid skin contact with the product. |
| Eye Protection | Safety Glasses with Side Shields or Goggles | Use to protect against splashes or aerosols. For procedures with a higher risk of splashing, a face shield may be necessary. |
| Body Protection | Laboratory Coat | A standard laboratory coat should be worn to protect skin and clothing from potential contamination. |
| Respiratory Protection | Not Generally Required | Under normal laboratory conditions with adequate ventilation, respiratory protection is not typically required. If there is a risk of aerosolization, work should be conducted in a biological safety cabinet. |
Emergency Procedures
In the event of accidental exposure, immediate action is crucial.
| Exposure Type | Procedure |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist. |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
Disposal Plan
As an investigational drug, this compound and associated waste should be handled and disposed of in accordance with institutional and local regulations for chemical and biological waste.
| Waste Type | Disposal Procedure |
| Unused this compound | Unused or expired this compound should be disposed of as chemical waste. It is recommended to consult with your institution's Environmental Health and Safety (EHS) department for specific guidelines. Incineration is a common method for the disposal of investigational drugs.[3] |
| Contaminated Labware (e.g., pipette tips, tubes) | Dispose of as biohazardous or chemical waste, depending on the nature of the experiment and institutional policies. Sharps should be disposed of in a designated sharps container. |
| Contaminated PPE (e.g., gloves, lab coat) | Dispose of in designated biohazardous waste containers. |
Experimental Protocol: Reconstitution of Lyophilized this compound
This protocol outlines the general steps for reconstituting lyophilized this compound for in vitro experiments.
-
Preparation: Bring the vial of lyophilized this compound and the desired sterile, nuclease-free buffer (e.g., phosphate-buffered saline) to room temperature.
-
Reconstitution: Using a sterile pipette tip, add the calculated volume of buffer to the vial to achieve the desired stock concentration.
-
Mixing: Gently swirl or pipette the solution up and down to ensure the this compound is fully dissolved. Avoid vigorous vortexing to prevent degradation of the siRNA.
-
Incubation: Allow the vial to sit at room temperature for a few minutes to ensure complete reconstitution.
-
Storage: Aliquot the reconstituted this compound into smaller, single-use volumes to avoid multiple freeze-thaw cycles. Store at -20°C or -80°C as recommended by the supplier.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for studying its effects.
Caption: Mechanism of action of this compound in silencing VEGF expression.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
